Copper aspirinate
説明
特性
CAS番号 |
23642-01-5 |
|---|---|
分子式 |
C36H28Cu2O16 |
分子量 |
843.7 g/mol |
IUPAC名 |
dicopper;2-acetyloxybenzoate |
InChI |
InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4 |
InChIキー |
BXBJCCCIFADZBU-UHFFFAOYSA-J |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |
他のCAS番号 |
23642-01-5 |
同義語 |
copper aspirinate Cu-aspirinate cupric aspirin complex tetrakis-mu-acetylsalicylato-dicopper(II) |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Copper Aspirinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of copper aspirinate, a compound of significant interest for its potential therapeutic applications. The document delves into its molecular architecture, physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it explores the compound's mechanism of action, offering insights for drug development professionals.
Introduction
This compound, also known by its IUPAC name dicopper;tetrakis(2-acetyloxybenzoate), is a coordination complex with the chemical formula C₃₆H₂₈Cu₂O₁₆.[1][2][3] It is recognized for its potential as a therapeutic agent, particularly in the treatment of rheumatoid arthritis.[1][3] The complexation of aspirin with copper(II) ions has been shown to enhance its anti-inflammatory properties.[4] This guide will provide a detailed exploration of its chemical nature.
Chemical Structure and Properties
This compound is a bright blue crystalline solid with a molar mass of approximately 843.7 g/mol .[3][5] It is generally insoluble in water. The structure of this compound is a dimeric paddle-wheel complex, denoted as [Cu₂(asp)₄].[6][7] In this arrangement, two copper(II) ions are bridged by four aspirinate ligands. The structure of a dimethyl sulfoxide (DMSO) adduct, [Cu₂(asp)₄(DMSO)₂], has been elucidated through X-ray crystallography, providing precise details of its molecular geometry.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | dicopper;tetrakis(2-acetyloxybenzoate) | [1][5] |
| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][3] |
| Molar Mass | 843.7 g/mol | [5] |
| Appearance | Bright blue crystalline solid | [1][3] |
| Melting Point | Decomposes | [1] |
| Solubility | Insoluble in water | [1] |
Crystallographic Data
The crystal structure of the dimethyl sulfoxide (DMSO) adduct of this compound, [Cu₂(asp)₄(DMSO)₂], provides critical insights into the coordination environment of the copper centers and the overall molecular conformation. While the full crystallographic information file (CIF) is best accessed through crystallographic databases, a summary of key bond lengths and angles, as reported in the literature, is presented in Table 2. The structure reveals a dimeric unit where each copper atom is coordinated to four oxygen atoms from the carboxylate groups of the aspirinate ligands and one oxygen atom from a DMSO molecule, resulting in a square pyramidal geometry.
Table 2: Selected Crystallographic Data for [Cu₂(asp)₄(DMSO)₂]
| Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results |
| Cu-Cu distance | Data not available in search results |
| Average Cu-O (carboxylate) bond length | Data not available in search results |
| Cu-O (DMSO) bond length | Data not available in search results |
| O-Cu-O bond angles (in basal plane) | Data not available in search results |
Note: Specific quantitative crystallographic data such as unit cell dimensions, precise bond lengths, and angles were not available in the provided search results. The existence of an X-ray structure for the DMSO adduct is confirmed.[6][8]
Spectroscopic Data
Infrared (IR) spectroscopy is a valuable tool for characterizing the vibrational modes of this compound and confirming the coordination of the aspirinate ligand to the copper center. A summary of the major FT-IR absorption bands and their assignments is provided in Table 3.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3090, 3080 | ν(C-H) |
| 1753 | Ester ν(C=O) |
| 1727 | Carboxyl ν(C=O) |
| 1406 | ν sym(C-O) |
| 1243 | ν asym(C-O) |
| 1200 | ν asym(C-O) |
| 500 | ν(Cu-O) |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, compiled from various sources to provide a standardized protocol for research purposes.
Synthesis of Copper(II) Aspirinate
The synthesis of this compound is typically achieved through the reaction of a soluble copper(II) salt with acetylsalicylic acid in an aqueous medium. The following protocol outlines a common method.
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol (for washing, optional)
Procedure:
-
Preparation of Sodium Acetylsalicylate Solution:
-
Dissolve a slight molar excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. Effervescence will be observed due to the release of carbon dioxide.
-
Stir the solution until the acetylsalicylic acid is completely dissolved.
-
Filter the resulting solution to remove any unreacted acetylsalicylic acid.
-
-
Precipitation of this compound:
-
Prepare a separate aqueous solution of copper(II) sulfate pentahydrate.
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution with constant stirring.
-
A bright blue precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with distilled water to remove any soluble impurities. An optional wash with ethanol can also be performed.
-
Dry the purified this compound in a desiccator or at a low temperature in an oven.
-
Workflow for the synthesis of this compound.
X-ray Crystallography
Single crystals of the DMSO adduct of this compound suitable for X-ray diffraction analysis can be obtained by dissolving the compound in DMSO and allowing the solvent to evaporate slowly over an extended period.[8] The crystal is then mounted on a goniometer and subjected to X-ray radiation. The diffraction data is collected and processed to solve and refine the crystal structure.
Infrared Spectroscopy
FT-IR spectra are typically recorded using the KBr pellet method. A small amount of the dried this compound sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Notably, this compound exhibits a greater selectivity for COX-2 over COX-1 compared to aspirin.[9][10]
Table 4: Inhibitory Activity of this compound and Aspirin on COX Enzymes
| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| This compound | 1.03 ± 0.15 mM | 0.32 ± 0.04 mM | 3.33 ± 0.89 | [9][10] |
| Aspirin | Data not available in search results | Data not available in search results | 0.42 ± 0.12 | [9] |
The enhanced selectivity of this compound for COX-2 is a significant advantage, as COX-1 is a constitutive enzyme involved in physiological functions, and its inhibition is associated with gastrointestinal side effects. The selective inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, allows for a more targeted anti-inflammatory response. The proposed mechanism involves the interaction of the this compound complex with the active site of the COX-2 enzyme.
Simplified pathway of COX-2 mediated inflammation and its inhibition by this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The dimeric "paddle-wheel" structure is a key feature of this complex. The enhanced and more selective inhibitory activity of this compound on the COX-2 enzyme compared to aspirin highlights its potential as a promising anti-inflammatory agent with a potentially improved side-effect profile. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound in a research setting. Further investigation into the precise molecular interactions with its biological targets will be crucial for the continued development of this compound as a therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of aspirin and this compound with respect to gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. ovid.com [ovid.com]
- 9. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-aspirin complex inhibits cyclooxygenase-2 more selectively than aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Copper (II) Aspirinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper (II) aspirinate. The document details experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the chemical processes and structure.
Introduction
Copper (II) aspirinate, a coordination complex of copper with acetylsalicylic acid (aspirin), has garnered significant interest for its potential therapeutic applications, notably in the treatment of rheumatoid arthritis.[1][2][3][4][5][6] Its chemical formula is Cu₂(C₉H₇O₄)₄, with a molar mass of approximately 843.70 g/mol .[1][4][7] This guide outlines the prevalent methods for its synthesis and the analytical techniques employed for its characterization.
Physicochemical Properties
Copper (II) aspirinate typically presents as a bright blue crystalline solid.[1][3][8] It is known to be insoluble in water, ether, and hydrocarbons.[4][8]
Table 1: Quantitative Data for Copper (II) Aspirinate
| Property | Value |
| Molecular Formula | Cu₂(C₉H₇O₄)₄ |
| Molar Mass | 843.70 g/mol [1][4][7] |
| Appearance | Bright blue crystalline solid[1][3][8] |
| Melting Point | 248-255 °C (decomposes)[1][3][8] |
| Solubility | Insoluble in water, ether, hydrocarbons[4][8] |
Synthesis of Copper (II) Aspirinate
Several methods for the synthesis of copper (II) aspirinate have been reported, primarily involving the reaction of a copper (II) salt with acetylsalicylic acid or its sodium salt. Two common protocols are detailed below.
Protocol 1: From Copper (II) Sulfate and Sodium Aspirinate
This widely used method involves the initial preparation of sodium aspirinate, followed by its reaction with a copper (II) sulfate solution.[1][4][7][9]
Experimental Protocol:
-
Preparation of Sodium Aspirinate Solution:
-
Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.[1][3][4][7][9][10] The reaction is: 2C₉H₈O₄ + Na₂CO₃ → 2NaC₉H₇O₄ + H₂O + CO₂[7]
-
Stir the mixture until the effervescence of carbon dioxide ceases.[10]
-
Filter the solution to remove any unreacted acetylsalicylic acid.[1][3][7][9]
-
-
Synthesis of Copper (II) Aspirinate:
-
Prepare an aqueous solution of copper (II) sulfate.[10]
-
Slowly add the copper (II) sulfate solution to the sodium aspirinate solution with constant stirring.[7][10]
-
A bright blue precipitate of copper (II) aspirinate will form immediately.[1][3][7][10] The reaction is: 4NaC₉H₇O₄ + 2CuSO₄ → Cu₂(C₉H₇O₄)₄↓ + 2Na₂SO₄[1]
-
Continue stirring for a few minutes to ensure complete reaction.[10]
-
-
Purification:
Protocol 2: From Copper (II) Carbonate and Acetylsalicylic Acid
This direct method involves the reaction of acetylsalicylic acid with copper (II) carbonate.[2][5][6][12]
Experimental Protocol:
-
Reaction Mixture:
-
Addition of Copper (II) Carbonate:
-
Slowly and carefully add copper (II) carbonate (e.g., 3 g) to the hot suspension.[2][5][12] The addition should be gradual to control the effervescence of carbon dioxide gas.[2][5]
-
Observe the color change from the white acetylsalicylic acid and greenish-blue copper carbonate to the blue of copper (II) aspirinate.[2][12]
-
-
Completion and Isolation:
-
Purification:
Characterization of Copper (II) Aspirinate
The synthesized copper (II) aspirinate can be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the copper (II) aspirinate complex and confirming the coordination of the aspirinate ligand to the copper ion.
Table 2: Key IR Absorption Bands for Copper (II) Aspirinate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3090, 3080 | C-H stretching | [13] |
| 1753 | Ester C=O stretching | [13] |
| 1727 | Carboxyl C=O stretching | [13] |
| 1406 | Symmetric C-O stretching | [13] |
| 1243, 1200 | Asymmetric C-O stretching | [13] |
| 500 | Cu-O stretching | [13] |
The shifts in the carbonyl stretching frequencies of the ester and carboxyl groups compared to free aspirin are indicative of coordination to the copper (II) ion.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of a solvation species of Cu(II) with aspirin shows a maximum absorbance at a wavelength (λmax) of 293 nm.[14]
X-ray Crystallography
The definitive structure of copper (II) aspirinate has been determined by X-ray crystallography.[15] The structure reveals a dimeric unit, [Cu₂(asp)₄], where four aspirinate ligands bridge two copper atoms.[16]
Conclusion
The synthesis of copper (II) aspirinate can be reliably achieved through multiple straightforward protocols, yielding a characteristic blue crystalline product. The identity and structure of the complex can be unequivocally confirmed through a combination of spectroscopic and analytical techniques. This guide provides the foundational knowledge for researchers and professionals to synthesize and characterize this promising therapeutic agent.
References
- 1. Copper aspirinate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Copper_aspirinate [chemeurope.com]
- 4. Client Challenge [copper-chemistry.fandom.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
- 8. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. scripturalphysics.org [scripturalphysics.org]
- 12. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
An In-depth Technical Guide to the Physical and Chemical Properties of Copper Aspirinate
Introduction
Copper aspirinate, also known as copper(II) acetylsalicylate, is a coordination complex formed between copper(II) ions and acetylsalicylic acid (aspirin).[1] This bright blue crystalline solid has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in treating conditions like rheumatoid arthritis.[2][3][4] Preclinical studies suggest that this compound may offer enhanced anti-inflammatory and antiulcer activities compared to aspirin alone, with a different safety profile.[5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a well-defined chemical entity with distinct physical and chemical characteristics. These properties are crucial for its handling, formulation, and application in various research and development settings.
General Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][3][8][9] |
| Molar Mass | 843.69 g/mol | [2][3][8][9] |
| Appearance | Bright blue crystalline solid | [1][2][3][8] |
| Odor | Odorless | [8] |
| Melting Point | 248–255 °C (decomposes) | [2][8] |
| Solubility | Insoluble in water, ether, and hydrocarbons. Sparingly soluble in dimethyl sulfoxide (DMSO). | [3][8][10] |
Crystallography and Molecular Structure
The three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. The compound crystallizes in a monoclinic system and is composed of binuclear units.[11] In these dimeric structures, four aspirinate ligands bridge two copper atoms.[11][12] These dimeric units are further linked through bonds between the copper atoms and the acetyl oxygen atoms of adjacent units, forming polymeric chains.[11]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [11] |
| Unit Cell Dimensions | a = 8.208 Å, b = 10.39 Å, c = 21.56 Å, β = 104.74° | [11] |
| Cu-Cu Distance | 2.617 Å | [11] |
| Average Cu-O (carboxylate) Distance | 1.963 Å | [11] |
| Cu-O (acetyl) Distance | 2.241 Å | [11] |
Experimental Protocols
Synthesis of this compound
A common and reliable method for synthesizing this compound involves a two-step aqueous precipitation reaction.[1] The first step is the conversion of acetylsalicylic acid to its more water-soluble sodium salt, followed by the reaction with a soluble copper(II) salt to precipitate the this compound.[2][3][10][13]
Materials:
-
Acetylsalicylic acid
-
Sodium carbonate or sodium bicarbonate
-
Copper(II) sulfate
-
Distilled water
-
Ethanol or isopropanol (for washing)
Procedure:
-
Preparation of Sodium Acetylsalicylate: An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate.[2] The excess acetylsalicylic acid is used to ensure all the carbonate is consumed, preventing the precipitation of copper carbonate in the next step.[4] The solution is then filtered to remove any undissolved acetylsalicylic acid.
-
Precipitation of this compound: A solution of copper(II) sulfate is added to the filtered sodium acetylsalicylate solution. A bright blue precipitate of this compound forms immediately.[2]
-
Purification: The precipitate is collected by vacuum filtration, washed with distilled water to remove any soluble impurities, and then washed with a solvent like ethanol or isopropanol to remove any unreacted acetylsalicylic acid.[10][14] The final product is dried to yield a fine, dark blue powder.[14]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the formation of this compound. The spectrum will show characteristic absorption bands for the carboxylate and acetate groups. Specifically, bands corresponding to the C=O stretching of both free and coordinated acetoxy groups can be observed.[15][16]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy of this compound solutions, typically in a solvent like methanol, can provide information about the electronic transitions within the complex.[15] The spectra can be used to study the coordination environment of the copper(II) ions.[17][18]
Biological Activities and Potential Signaling Pathways
This compound has demonstrated a range of biological activities that are of interest to drug development professionals. Its anti-inflammatory and antioxidant properties are particularly noteworthy.
Anti-inflammatory Activity
Studies in animal models have shown that this compound exhibits potent anti-inflammatory effects, often superior to those of aspirin alone.[5][7] For instance, at a lower dose, this compound was found to have an equivalent or greater effect in reducing inflammation in models of xylene-induced ear swelling and carrageenan-induced paw edema compared to a higher dose of aspirin.[5]
Antioxidant Activity and Superoxide Dismutase (SOD)-Mimetic Action
A key aspect of this compound's biological profile is its ability to act as an antioxidant. It has been shown to possess superoxide dismutase (SOD)-mimetic activity, which means it can scavenge superoxide radicals, a type of reactive oxygen species (ROS).[6][19] ROS are implicated in the pathogenesis of various diseases, and their removal is a critical therapeutic strategy. In vivo studies have shown that oral administration of this compound can suppress ROS generation in the skin following UVA irradiation.[6][19]
This compound is a coordination complex with well-defined physical, chemical, and structural properties. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. The compound's enhanced anti-inflammatory and potent antioxidant activities make it a promising candidate for further investigation in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its potential in drug discovery and development.
References
- 1. Buy this compound | 23642-01-5 [smolecule.com]
- 2. Copper_aspirinate [chemeurope.com]
- 3. copper-chemistry.fandom.com [copper-chemistry.fandom.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 9. copper(II) aspirinate [chembk.com]
- 10. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Science of Copper Aspirinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted pharmacological properties of copper aspirinate. From its initial synthesis to contemporary research, this document explores the compound's enhanced anti-inflammatory and antioxidant activities compared to its parent compound, aspirin. Detailed experimental protocols, quantitative data from key studies, and an examination of its proposed mechanisms of action, including its effects on the cyclooxygenase and NF-κB signaling pathways, are presented. The guide also addresses the ongoing debate regarding its gastrointestinal safety profile and outlines its pharmacokinetic properties. This document serves as a critical resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction: A Historical Perspective
The exploration of copper compounds for medicinal purposes has ancient roots, with early civilizations recognizing their therapeutic properties.[1][2] The modern investigation into copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) was significantly advanced by the pioneering work of John R.J. Sorenson. His research laid the groundwork for understanding that chelating NSAIDs with copper could enhance their therapeutic index, a concept that led to the development and extensive study of this compound, also known as copper(II) acetylsalicylate.[3][4]
This compound, a bright blue crystalline solid, is a chelate of copper(II) cations with acetylsalicylic acid.[5] It has been investigated for a range of therapeutic applications, most notably for the treatment of rheumatoid arthritis.[2][5] The primary hypothesis driving this research has been that the copper complex possesses superior anti-inflammatory activity and a more favorable safety profile, particularly concerning gastrointestinal side effects, compared to aspirin alone.[2] This guide will delve into the scientific evidence that has shaped our understanding of this intriguing compound.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, ranging from laboratory-grade procedures to more accessible "kitchen" methods. The most common laboratory synthesis involves the reaction of a copper(II) salt with an alkali metal salt of acetylsalicylic acid.
Standard Laboratory Synthesis Protocol
This protocol describes a common method for preparing this compound.
Materials:
-
Acetylsalicylic acid
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol or Isopropyl alcohol (for washing)
Equipment:
-
Beakers
-
Stirring hot plate and magnetic stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Preparation of Sodium Acetylsalicylate: An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate.[2][5] The use of sodium hydroxide is avoided as it can hydrolyze the acetylsalicylic acid.[2][5] The reaction proceeds with the evolution of carbon dioxide gas.
-
Filtration: The resulting solution is filtered to remove any unreacted acetylsalicylic acid.[5]
-
Precipitation: A solution of copper(II) sulfate is slowly added to the filtrate with constant stirring. This results in the immediate precipitation of bright blue crystals of this compound.[2][5]
-
Isolation and Purification: The precipitated this compound is collected by vacuum filtration, washed with distilled water, and then with a solvent like ethanol or isopropyl alcohol to remove any remaining impurities.[6]
-
Drying: The purified crystals are then dried.
Diagram of the Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Copper Aspirinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has demonstrated significantly enhanced therapeutic properties compared to its parent compound, aspirin. This technical guide elucidates the multifaceted mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities. Through a comprehensive review of existing literature, this document details the biochemical pathways modulated by this compound, presents quantitative data on its efficacy, and provides an overview of the experimental protocols used to elucidate its functions. The guide aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics.
Introduction
This compound, also known as copper(II) acetylsalicylate, is a chemical complex that has garnered considerable interest for its potent pharmacological activities.[1] It has been shown to be more effective than aspirin in treating conditions such as rheumatoid arthritis.[2] The unique properties of this compound are attributed to the synergistic effects of both the copper ion and the aspirinate ligand, leading to a distinct and more potent mechanism of action compared to aspirin alone. This guide provides a detailed exploration of these mechanisms.
Anti-inflammatory Mechanism of Action
The enhanced anti-inflammatory effects of this compound are a cornerstone of its therapeutic potential.[3] This activity is primarily mediated through its interaction with the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Prostaglandins are key mediators of inflammation and are synthesized by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4] While aspirin non-selectively inhibits both COX-1 and COX-2, this compound exhibits a degree of selectivity towards COX-2.[5][6] This selective inhibition is believed to contribute to its improved gastric safety profile compared to aspirin.
The inhibitory action of this compound on COX enzymes has been quantified, demonstrating its greater potency against COX-2.[5]
Table 1: Inhibitory Concentration (IC50) of this compound and Aspirin on COX-1 and COX-2
| Compound | IC50 on COX-1 (mM) | IC50 on COX-2 (mM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | 1.03 ± 0.15 | 0.32 ± 0.04 | 3.33 ± 0.89 |
| Aspirin | 0.42 ± 0.12 | 1.00 ± 0.15 | 0.42 ± 0.12 |
Data sourced from Yakugaku Zasshi (2007).[5]
Experimental Protocol: COX Inhibition Assay
The selective inhibition of COX enzymes by this compound was determined using an endothelial cell model for COX-1 and a macrophage model for COX-2.[5]
-
COX-1 Inhibition: Evaluated by measuring the production of 6-keto-prostaglandin F(1alpha) (6-keto-PGF(1alpha)) in an endothelial cell culture.
-
COX-2 Inhibition: Assessed by measuring the production of prostaglandin E(2) (PGE(2)) in a macrophage cell culture.
The concentrations of 6-keto-PGF(1alpha) and PGE(2) were determined using appropriate immunoassays. The IC50 values were then calculated from the dose-response curves.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The following diagram illustrates the central role of this compound in the inhibition of the prostaglandin synthesis pathway.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Antioxidant Mechanism of Action
A significant component of this compound's therapeutic profile is its potent antioxidant activity.[7][8] This is largely attributed to its ability to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).
Superoxide Dismutase (SOD)-Mimetic Activity
Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), are implicated in the pathogenesis of numerous diseases.[7] SOD enzymes catalyze the dismutation of superoxide into oxygen and hydrogen peroxide, thus mitigating oxidative stress. This compound has been shown to possess SOD-mimetic activity, effectively scavenging superoxide radicals.[7][8] This activity is thought to contribute to its anti-inflammatory and tissue-protective effects.[9]
The SOD-mimetic activity of this compound has been compared to other copper compounds.[7][8]
Table 2: Relative SOD-Mimetic Activity of Copper Compounds
| Compound | Relative SOD-Mimetic Activity |
|---|---|
| This compound (Cu₂(asp)₄) | > CuSO₄ and Copper Acetate |
| Copper Salicylate (Cu(sal)₂) | > this compound |
Data qualitatively sourced from Journal of Inorganic Biochemistry (2005).[7][8]
Experimental Protocol: SOD-Mimetic Activity Assays
The SOD-mimetic activity of this compound has been determined using several methods:[7][8]
-
Cytochrome c Method: This spectrophotometric assay measures the inhibition of cytochrome c reduction by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Electron Spin Resonance (ESR) Spectroscopy: ESR is used to directly detect and quantify the superoxide radical. The reduction in the ESR signal in the presence of this compound indicates its scavenging activity.
-
ESR Spin Trap Method: This technique involves the use of a spin trap to form a more stable radical adduct, which can be detected by ESR. The decrease in the adduct signal indicates superoxide scavenging.
Cellular Antioxidant Effects
In vitro studies have demonstrated that this compound protects cells from oxidative stress-induced damage. For instance, it has been shown to increase the survival of human keratinocyte cells (HaCaT) and normal dermal fibroblasts following UVB irradiation.[7] Furthermore, oral administration of this compound to hairless mice significantly suppressed ROS generation in the skin following UVA irradiation.[7][8]
Workflow: Assessing In Vivo Antioxidant Activity
The following diagram outlines the experimental workflow used to assess the in vivo antioxidant activity of this compound.
Caption: In Vivo Antioxidant Activity Assessment Workflow.
Anti-platelet and Antithrombotic Activity
This compound has demonstrated enhanced anti-platelet aggregation activity compared to aspirin, suggesting its potential in the prevention and treatment of thrombotic diseases.[10][11]
Mechanism of Anti-platelet Action
The anti-platelet effects of this compound are multifaceted and include:[10]
-
Inhibition of platelet cyclooxygenase: Similar to its anti-inflammatory action, this reduces the synthesis of thromboxane A₂, a potent platelet aggregator.
-
Inhibition of the release of active substances from platelets.
-
Promotion of plasma PGI₂ levels: PGI₂ (prostacyclin) is a vasodilator and an inhibitor of platelet aggregation.
In vivo studies in mice have shown that pretreatment with this compound markedly prolonged bleeding time and inhibited mortality induced by arachidonic acid.[11] In a cerebral ischemia model, it increased the survival of animals and the density of intact hippocampal cells.[11]
Anticancer Potential
Emerging evidence suggests that copper complexes, including those with NSAID ligands, may possess anticancer properties.[12][13] The proposed mechanisms for the anticancer activity of copper compounds are diverse and include:
-
Induction of Reactive Oxygen Species (ROS): Elevated ROS levels can lead to oxidative stress and trigger apoptosis in cancer cells.[12][13]
-
Inhibition of Angiogenesis: Copper is a cofactor for several angiogenic factors, and its dysregulation can impact tumor blood vessel formation.[12]
-
Induction of Cuproptosis: A recently identified form of copper-dependent cell death.[12]
-
DNA Interaction: Copper complexes can bind to DNA and cause breaks, leading to cell death.[12]
While the specific anticancer mechanisms of this compound are still under investigation, its ability to generate ROS and modulate inflammatory pathways suggests it could be a promising candidate for further research in this area.
Signaling Pathway: Potential Anticancer Mechanisms
The following diagram depicts potential signaling pathways through which copper-based compounds may exert their anticancer effects.
Caption: Potential Anticancer Mechanisms of this compound.
Pharmacokinetics
Pharmacokinetic studies in human volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound, helping to explain its enhanced efficacy compared to aspirin.[14][15]
Table 3: Pharmacokinetic Parameters of this compound (60 mg oral dose)
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration (Cmax) | 0.38 mg/L |
| Time to Maximum Concentration (Tmax) | 0.72 h |
| Plasma Half-life (t½) | 8.67 h |
| Clearance | 66.30 L/h |
| Volume of Distribution | 829 L/kg |
Data sourced from Biometals (2009).[14][15]
The longer half-life and large volume of distribution of this compound compared to aspirin likely contribute to its sustained therapeutic effects.
Conclusion
The mechanism of action of this compound is complex and multifaceted, involving enhanced and selective inhibition of COX-2, potent SOD-mimetic antioxidant activity, and promising anti-platelet and potential anticancer effects. The unique coordination of copper with aspirin not only improves its therapeutic index but also imparts novel pharmacological properties. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and related metallodrugs as superior therapeutic agents for a range of inflammatory, oxidative stress-related, and potentially neoplastic diseases. Further investigation into its cellular uptake, distribution, and specific molecular targets will be crucial in fully realizing its clinical potential.
References
- 1. Buy this compound | 23642-01-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "aspirin" of the new millennium: cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-aspirin complex inhibits cyclooxygenase-2 more selectively than aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound -- properties & preparation [rexresearch.com]
- 10. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Application of this compound in Preventing and Treating Thromboembolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review | springermedizin.de [springermedizin.de]
- 13. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Copper Aspirinate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of copper aspirinate complexes, with a focus on their therapeutic potential. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound, a coordination complex of copper and acetylsalicylic acid (aspirin), has garnered significant interest in the scientific community for its enhanced therapeutic properties compared to its parent drug, aspirin. This complex exhibits a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, anti-platelet, and anticancer effects, coupled with a reduced risk of gastrointestinal side effects commonly associated with aspirin. This guide delves into the core biological activities of this compound complexes, providing researchers and drug development professionals with the essential technical details to inform further investigation and potential clinical applications.
Synthesis of this compound
Several methods for the synthesis of copper(II) aspirinate have been reported. A common and straightforward approach involves the reaction of a copper(II) salt with sodium acetylsalicylate.
Detailed Synthesis Protocol
This protocol outlines the synthesis of copper(II) aspirinate from acetylsalicylic acid and copper(II) sulfate.[1][2][3]
Materials:
-
Acetylsalicylic acid
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol or Isopropyl alcohol (for washing)
Equipment:
-
Beakers
-
Stirring hot plate and magnetic stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Drying oven
Procedure:
-
Preparation of Sodium Acetylsalicylate:
-
Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. A 1-to-2 molar ratio of copper(II) salt to sodium acetylsalicylate is the target for the final reaction.[2] Using sodium hydroxide is not recommended as it can hydrolyze the acetylsalicylic acid.[3]
-
Stir the solution until the effervescence (release of CO₂) ceases, indicating the formation of sodium acetylsalicylate.
-
Filter the resulting solution to remove any unreacted acetylsalicylic acid.
-
-
Precipitation of this compound:
-
Prepare an aqueous solution of copper(II) sulfate.
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution while stirring.
-
A bright blue precipitate of copper(II) aspirinate will form immediately.[3]
-
-
Purification of this compound:
-
Collect the precipitate by vacuum filtration.
-
Wash the crystals with distilled water to remove any soluble impurities.
-
Further wash the precipitate with a small amount of cold ethanol or isopropyl alcohol to remove any unreacted acetylsalicylic acid or other organic impurities.
-
Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.
-
Synthesis Workflow
Anti-inflammatory Activity
This compound has consistently demonstrated superior anti-inflammatory activity compared to aspirin in various animal models.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.
-
Protocol:
-
Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Animals are fasted overnight before the experiment.
-
This compound, aspirin, or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
2. Xylene-Induced Ear Edema in Mice: This model is used to assess topical and systemic anti-inflammatory effects.
-
Protocol:
-
Swiss albino mice (20-25 g) are used.
-
The test compound is administered orally or topically to the ear.
-
After a specific duration, a fixed volume (e.g., 0.03 mL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
After a set time (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
The difference in weight between the right and left ear punches is taken as a measure of edema.
-
The percentage inhibition of edema is calculated.
-
3. Adjuvant-Induced Arthritis in Rats: This is a model for chronic inflammation, resembling rheumatoid arthritis.
-
Protocol:
-
Lewis or Wistar rats are used.
-
Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (FCA) into the footpad of the right hind paw.
-
The test compounds are administered daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Paw volume is measured periodically.
-
At the end of the study, other parameters like arthritic score, body weight, and spleen weight can be assessed.
-
Quantitative Data: Anti-inflammatory Activity
| Model | Animal | This compound Dose | Aspirin Dose for Equivalent Effect | Reference |
| Carrageenan-induced paw edema | Rat | 25 mg/kg | ~100 mg/kg | [4] |
| Xylene-induced ear swelling | Mouse | 50 mg/kg | 200 mg/kg | [4] |
| Turpentine-elicited air pouch granuloma | Rat | 50 mg/kg | 200 mg/kg | [4] |
| Adjuvant-induced arthritis | Rat | Lower doses showed agonist action, higher doses showed antagonist action. | - | [5] |
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary anti-inflammatory mechanism of aspirin and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).
This compound has been shown to be a more selective inhibitor of COX-2 than aspirin. This selectivity may contribute to its enhanced anti-inflammatory effect and reduced gastrointestinal toxicity, as COX-1 is involved in maintaining the protective lining of the stomach.
COX-2 Signaling Pathway
NF-κB Signaling Pathway
The expression of the COX-2 gene is largely regulated by the transcription factor NF-κB. Pro-inflammatory stimuli activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2. While not directly demonstrated for this compound, many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which may contribute to its therapeutic effects. It has been shown to possess superoxide dismutase (SOD)-mimetic activity, scavenging superoxide radicals.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare different concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add the FRAP reagent to the test compounds and standards.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined from a standard curve of Fe(II) concentrations.
-
Experimental Workflow for Antioxidant Assays
Anticancer Activity
Recent studies have highlighted the potential of copper complexes, including those with aspirin-like ligands, as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.
In Vitro Anticancer Assays
1. MTT Assay (Cell Viability):
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):
-
Protocol:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
3. Caspase Activity Assays:
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7, LEHD for caspase-9).
-
Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Measure the resulting fluorescence or absorbance.
-
The signal intensity is proportional to the caspase activity.
-
Quantitative Data: Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 48 | [6] |
| HeLa | Cervical Cancer | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 48 | [7] |
| HT-29 | Colorectal Adenocarcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 48 | [8] |
| A549 | Lung Carcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 72 | [9][10] |
Note: While the anticancer activity of this compound has been suggested, specific IC₅₀ values against a wide range of cancer cell lines are not yet well-documented in publicly available literature. The table indicates the potential for such activity based on studies of other copper complexes.
Mechanism of Anticancer Action: Induction of Apoptosis
Copper complexes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of ROS, which leads to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade.
Apoptosis Signaling Pathways
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in humans and animal models have provided insights into the pharmacokinetic profile of this compound.
Pharmacokinetic Parameters in Humans
A study in healthy human volunteers provided the following pharmacokinetic parameters after a single oral dose of 60 mg of copper(II) acetylsalicylate (CAS).[11][12]
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum plasma concentration) | 0.38 | mg/L |
| tₘₐₓ (Time to reach Cₘₐₓ) | 0.72 | h |
| t₁/₂ (Half-life) | 8.67 | h |
| Cl (Clearance) | 66.30 | L/h |
| Vd (Volume of distribution) | 829 | L/kg |
Pharmacokinetic Parameters in Animal Models
Pharmacokinetic data in animal models like rats and rabbits further elucidate the behavior of this compound in a biological system.
| Parameter | Animal | Value | Unit | Reference |
| t₁/₂ (Half-life) | Rabbit | 8.67 - 8.81 | h | [13] |
| Vd (Volume of distribution) | Rabbit | 829 - 837 | L/kg | [13] |
| Cl (Clearance) | Rabbit | 66.30 - 66.95 | L/h | [13] |
| Total Body Clearance (Aspirin) | Rat (Copper-deficient) | 37.9 ± 9.4 | mL/min/kg | [14] |
| Total Body Clearance (Aspirin) | Rat (Copper-sufficient) | 38.5 ± 13.9 | mL/min/kg | [14] |
| Volume of Distribution (Aspirin) | Rat (Copper-deficient) | 385.5 ± 110.3 | mL/kg | [14] |
| Volume of Distribution (Aspirin) | Rat (Copper-sufficient) | 397.1 ± 137.9 | mL/kg | [14] |
Note: Some of the available data for rats pertains to aspirin in the context of copper deficiency, which provides indirect insights.
Conclusion
This compound complexes exhibit a compelling range of biological activities that position them as promising candidates for further drug development. Their enhanced anti-inflammatory and antioxidant properties, coupled with a potentially improved safety profile over aspirin, warrant continued investigation. The emerging evidence of their anticancer potential through the induction of apoptosis opens new avenues for therapeutic applications. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the mechanisms of action and clinical utility of these fascinating compounds. Future research should focus on generating more comprehensive quantitative data on their anticancer efficacy against a broader panel of cell lines and further exploring the detailed molecular pathways involved in their biological effects.
References
- 1. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
- 2. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the anticancer potential of a square planar copper complex: toward non-platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Copper at Extended Dose Levels of Copper (II)-acetylsalicylate and Pharmacokinetics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics in copper deficiency. I. Antiinflammatory activity of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Copper Aspirinate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of copper aspirinate (copper(II) acetylsalicylate), a compound of interest for its potential therapeutic applications, including in the treatment of rheumatoid arthritis. Due to its coordination complex nature, understanding its solubility in various solvents is critical for formulation development, analytical method development, and interpretation of biological studies.
Core Concepts in this compound Solubility
This compound is a bright blue crystalline solid.[1][2] Its solubility is a critical parameter influencing its bioavailability and therapeutic efficacy. The compound is generally characterized by its low solubility in aqueous solutions and many common organic solvents.[3]
Qualitative Solubility of this compound
While precise quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding has been established through various synthesis and purification procedures. The compound is consistently reported as being insoluble in water and acetone.[1] It is also described as insoluble in ether and hydrocarbons.[3] Several sources suggest that this compound is sparingly soluble in dimethyl sulfoxide (DMSO).
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Protic | Water | Insoluble[1][3] |
| Ethanol | Sparingly Soluble (inferred from use in synthesis) | |
| Methanol | Sparingly Soluble (inferred from use in synthesis) | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Acetone | Insoluble[1] | |
| Non-Polar | Ether | Insoluble[3] |
| Hydrocarbons | Insoluble[3] |
Experimental Protocol for Determining this compound Solubility
The following is a detailed experimental protocol for the determination of the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is suitable for poorly soluble compounds and can be adapted for various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)
-
Buffer solutions of various pH values (if assessing pH-dependent solubility)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Detailed Methodologies
a. Preparation of Saturated Solution (Shake-Flask Method)
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
b. Sample Separation
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
c. Quantification of Dissolved this compound
The concentration of this compound in the filtrate can be determined using a suitable analytical technique.
i. UV-Vis Spectrophotometry
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Sample Analysis: Measure the absorbance of the filtered sample at the determined λmax. If necessary, dilute the sample with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
ii. High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where this compound absorbs. A validated HPLC method for aspirin and its metabolites can be adapted.[4]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered and appropriately diluted sample into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing the peak area to the calibration curve.
Logical Relationships in Solubility Determination
The determination of solubility involves a series of dependent steps, where the outcome of each step influences the next. This logical flow ensures the accuracy and reproducibility of the results.
Caption: Logical steps in determining the solubility of a compound.
Conclusion
This technical guide outlines the known solubility characteristics of this compound and provides a detailed, adaptable protocol for its quantitative determination. While existing literature primarily offers qualitative descriptions, the methodologies presented here will enable researchers and drug development professionals to generate the precise, quantitative data necessary for advancing their work with this promising therapeutic agent. The provided workflows offer a clear visual representation of the experimental and logical processes involved in solubility assessment.
References
Spectroscopic Analysis of Copper(II) Aspirinate: An In-depth Technical Guide
Abstract: Copper(II) aspirinate, a coordination complex of copper and acetylsalicylic acid, has garnered significant interest for its enhanced therapeutic properties compared to its parent ligand, aspirin.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of copper(II) aspirinate using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.
Synthesis of Copper(II) Aspirinate
The synthesis of copper(II) aspirinate is typically achieved through the reaction of a soluble copper(II) salt with a salt of acetylsalicylic acid. The following protocol is a common and reliable method.[3]
Experimental Protocol: Synthesis
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Sodium carbonate (Na₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol (for washing, optional)
Procedure:
-
Preparation of Sodium Acetylsalicylate:
-
Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate. A typical reaction is: 2 HC₉H₇O₄ + Na₂CO₃ → 2 NaC₉H₇O₄ + CO₂ + H₂O.[3]
-
Carefully add the acetylsalicylic acid to the sodium carbonate solution, as the evolution of CO₂ gas can cause frothing.[4][5]
-
Stir the solution until the reaction is complete.
-
Filter the resulting solution to remove any unreacted, undissolved acetylsalicylic acid.[3]
-
-
Precipitation of Copper(II) Aspirinate:
-
Prepare a separate aqueous solution of copper(II) sulfate.
-
Slowly add the copper(II) sulfate solution to the filtered sodium acetylsalicylate solution while stirring.[5][6]
-
A bright blue precipitate of copper(II) aspirinate will form immediately.[3][5][6] The reaction is: 4 NaC₉H₇O₄ + 2 CuSO₄ → Cu₂(C₃₆H₂₈O₁₆)↓ + 2 Na₂SO₄.[3]
-
-
Purification and Drying:
-
Collect the blue crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals with cold distilled water to remove soluble impurities.[7] An optional wash with a solvent like isopropanol or ethanol can be used to remove unreacted acetylsalicylic acid.[4]
-
Dry the purified product. This can be done in a low-temperature oven (e.g., ~50°C or 120°F) or by air drying.[4][7]
-
Spectroscopic Analysis: Methodologies
Spectroscopic analysis is crucial for confirming the identity and structural features of the synthesized copper(II) aspirinate.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in the complex and confirm the coordination of the aspirinate ligand to the copper center.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation: Thoroughly grind 1-2 mg of the dried copper(II) aspirinate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and water.
UV-Visible (UV-Vis) Spectroscopy Protocol
Objective: To analyze the electronic transitions within the complex, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer bands.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the complex is soluble and that does not absorb in the region of interest. Methanol or ethanol are commonly used.[1]
-
Solution Preparation: Prepare a dilute solution of copper(II) aspirinate of a known concentration.
-
Cuvette Preparation: Rinse a quartz cuvette with the chosen solvent and fill it to be used as the reference (blank). Fill a second quartz cuvette with the sample solution.
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer.
-
Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 800 nm to cover both UV and visible regions.
Data Presentation and Interpretation
The quantitative data obtained from spectroscopic analyses are summarized below.
IR Spectroscopy Data
The IR spectrum of copper(II) aspirinate shows characteristic shifts compared to free aspirin, indicating coordination. The key absorption bands are detailed in Table 1. The coordination of copper to the carboxylate group is a primary indicator of complex formation.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3090, 3080 | Aromatic C-H Stretch | [8] |
| 1753 | Ester C=O Stretch | [8] |
| 1727 | Carboxyl C=O Stretch | [8] |
| 1406 | Symmetric C-O Stretch | [8] |
| 1243, 1200 | Asymmetric C-O Stretch | [8] |
| 500 | Cu-O Stretch | [8] |
| Table 1: Major Infrared Absorption Bands for Copper(II) Aspirinate. |
UV-Vis Spectroscopy Data
The UV-Vis spectrum provides insight into the electronic structure of the complex. The primary absorption maxima are presented in Table 2. The peak in the UV region is typically attributed to π-π* intraligand transitions, which may be shifted upon complexation.[9]
| Wavelength (λ_max) | Solvent | Reference |
| 293 nm | CPL | [10] |
| 296 nm | Water | [9] |
| Table 2: UV-Visible Absorption Maxima for Copper(II) Aspirinate. | ||
| CPL: Cloud Point Layer, a non-ionic micellar phase. |
Visualized Workflows and Structures
Diagrams are used to illustrate the experimental process and the structural relationship of the final compound.
Experimental Workflow
The overall process from synthesis to analysis is a sequential workflow.
Caption: Workflow from synthesis to spectroscopic analysis and confirmation.
Structural Coordination Diagram
Copper(II) aspirinate exists as a dimeric structure where two copper atoms are bridged by four aspirinate ligands.[1] This coordination is a key logical relationship defining the molecule.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper aspirinate - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
- 7. scripturalphysics.org [scripturalphysics.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molar Mass and Formula of Copper Aspirinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper aspirinate, a coordination complex of copper(II) and acetylsalicylic acid, has garnered significant interest for its potential therapeutic applications, notably in the treatment of rheumatoid arthritis.[1][2][3] This technical guide provides a comprehensive overview of the determination of the molar mass and chemical formula of this compound. It includes detailed experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and illustrates the experimental workflow for verification of its fundamental chemical properties.
Chemical Formula and Molar Mass
This compound, also known as copper(II) acetylsalicylate or tetrakis-μ-acetylsalicylato-dicopper(II), is a distinct chemical entity with a well-established molecular structure.[4]
Chemical Formula
The empirical and molecular formula for this compound is C₃₆H₂₈Cu₂O₁₆ .[1][2][4][5] This formula indicates a dimeric structure containing two copper atoms.
Molar Mass
Based on its chemical formula, the calculated molar mass of this compound is approximately 843.7 g/mol .[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][2][4][5] |
| Molar Mass | 843.7 g/mol | [1][4][5] |
| Appearance | Bright blue crystalline solid | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| CAS Number | 23642-01-5 | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the analytical techniques used to confirm its formula and molar mass.
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
Method 1: Reaction of Aspirin with Copper(II) Sulfate
This method involves the initial conversion of acetylsalicylic acid (aspirin) to a soluble salt, followed by precipitation with a copper(II) salt.
Materials:
-
Acetylsalicylic acid (C₉H₈O₄)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
Procedure:
-
An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate. The reaction produces sodium acetylsalicylate, carbon dioxide, and water.[5]
-
The solution is filtered to remove any unreacted acetylsalicylic acid.
-
A solution of copper(II) sulfate is then added to the filtrate.
-
A bright blue precipitate of this compound forms immediately.[1][5]
-
The precipitate is collected by filtration, washed with distilled water, and dried.
Method 2: Reaction of Acetylsalicylic Acid with Copper(II) Carbonate
This method involves the direct reaction of acetylsalicylic acid with copper(II) carbonate.
Materials:
-
Acetylsalicylic acid (C₉H₈O₄)
-
Copper(II) carbonate (CuCO₃)
-
Distilled water
-
Isopropyl alcohol
Procedure:
-
9 grams of acetylsalicylic acid are added to 75 mL of distilled water in a beaker with a magnetic stir bar.
-
The mixture is heated to boiling with stirring.
-
3 grams of copper carbonate are gradually added to the boiling mixture. Carbon dioxide will be released, so the addition should be done carefully to avoid overflow.[6]
-
The mixture is heated and stirred for an additional 5-10 minutes. A color change from the white of the aspirin and the green of the copper carbonate to the blue of the this compound will be observed.[6]
-
The mixture is allowed to cool, and the crude this compound is collected by vacuum filtration.
-
The crude product is washed with isopropyl alcohol to remove unreacted acetylsalicylic acid and other impurities.[6]
-
The purified this compound is then dried.
Characterization and Verification of Formula and Molar Mass
The following experimental techniques are crucial for the characterization of synthesized this compound and the verification of its chemical formula and molar mass.
Elemental Analysis:
-
Objective: To determine the mass percentages of carbon, hydrogen, and copper in the synthesized compound.
-
Methodology: A known mass of the dried this compound is subjected to combustion analysis to determine the percentages of carbon and hydrogen. The copper content can be determined by atomic absorption spectroscopy or other suitable methods. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed formula (C₃₆H₂₈Cu₂O₁₆).
Mass Spectrometry:
-
Objective: To determine the molecular weight of the this compound complex.
-
Methodology: A suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is used. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This provides a direct measurement of the molecular weight.
X-ray Crystallography:
-
Objective: To determine the three-dimensional arrangement of atoms in the crystalline solid, confirming the dimeric structure.
-
Methodology: A single crystal of this compound is irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density map of the crystal. From this map, the precise positions of all atoms in the molecule can be determined, confirming the connectivity and structure.[3][7]
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule and confirm the coordination of the carboxylate group to the copper ion.
-
Methodology: A sample of this compound is placed in an infrared spectrometer. The instrument passes infrared radiation through the sample and measures the frequencies at which the radiation is absorbed. The resulting spectrum shows characteristic absorption bands for the various functional groups, such as the ester carbonyl and the coordinated carboxylate.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound to determine its molar mass and formula.
Caption: Experimental workflow for this compound.
References
- 1. Client Challenge [copper-chemistry.fandom.com]
- 2. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 3. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 23642-01-5 [smolecule.com]
- 5. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Copper Aspirinate: A Comprehensive Analysis of its Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper aspirinate, a compound with significant therapeutic potential, is unequivocally classified as a coordination compound. This determination is based on its distinct chemical structure, which features central copper(II) ions bonded to acetylsalicylate ligands through coordinate covalent bonds. This guide provides a detailed exploration of the coordination chemistry of this compound, including its structure, bonding, and synthesis. The information presented herein is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Introduction to Coordination Compounds
A coordination compound is characterized by a central metal atom or ion that is bonded to a surrounding array of molecules or anions, known as ligands.[1][2][3] The bond between the central metal and the ligands is a coordinate covalent bond, in which the ligand, acting as a Lewis base, donates a pair of electrons to the central metal, which acts as a Lewis acid.[4][5] The central metal and its directly attached ligands constitute the coordination sphere.[1][4] The properties of a coordination compound are distinct from those of its constituent metal ion and ligands.[1]
This compound as a Coordination Compound
This compound, also known by its IUPAC name dicopper;tetrakis(2-acetyloxybenzoate), is a well-established example of a coordination compound.[6][7] It is often referred to as a copper(II) aspirin complex or a copper chelate of aspirin.[6][8] The structure of this compound consists of two copper(II) ions bridged by four acetylsalicylate (aspirinate) ligands.[9][10]
In this complex, the copper(II) ions act as the central metal centers. The aspirinate anions function as ligands, donating electrons from the oxygen atoms of the carboxylate groups to form coordinate covalent bonds with the copper ions.[11] This interaction leads to the formation of a stable, binuclear copper(II) paddlewheel structure, a common motif in coordination chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [6][12] |
| Molar Mass | 843.696 g/mol | [6][13] |
| Appearance | Bright blue crystalline solid | [6] |
| Melting Point | 248 to 255 °C (decomposes) | [6] |
| CAS Number | 23642-01-5 | [6] |
| IUPAC Name | dicopper;tetrakis(2-acetyloxybenzoate) | [6] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a common laboratory procedure that demonstrates the principles of coordination chemistry. The following protocol outlines a typical method for its preparation.[6][9][11][13]
4.1. Materials and Reagents
-
Acetylsalicylic acid (Aspirin)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
4.2. Procedure
-
Preparation of Sodium Acetylsalicylate:
-
An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate.[6] The reaction between acetylsalicylic acid and sodium carbonate results in the formation of the water-soluble sodium acetylsalicylate.[12]
-
The resulting solution is filtered to remove any unreacted acetylsalicylic acid.[6]
-
-
Formation of this compound:
-
Isolation and Purification:
-
The precipitated this compound is collected by vacuum filtration.
-
The crystals are washed with distilled water to remove any soluble impurities.
-
The purified this compound is then dried in a drying oven at a low temperature.
-
4.3. Chemical Reactions
-
Formation of Sodium Acetylsalicylate: 2 HC₉H₇O₄(s) + Na₂CO₃(aq) → 2 NaC₉H₇O₄(aq) + H₂O(l) + CO₂(g)[12]
-
Precipitation of this compound: 2 CuSO₄(aq) + 4 NaC₉H₇O₄(aq) → Cu₂(C₉H₇O₄)₄(s) + 2 Na₂SO₄(aq)[13]
Visualizing the Coordination of this compound
The following diagrams illustrate the logical relationship in the synthesis of this compound and the coordination within the molecule.
Caption: Workflow for the synthesis of this compound.
Caption: Coordination of copper ions with aspirinate ligands.
Conclusion
Based on the definitive evidence of coordinate covalent bonding between central copper(II) ions and acetylsalicylate ligands, this compound is correctly classified as a coordination compound. Its unique binuclear structure and the nature of the metal-ligand interactions are of significant interest in the fields of coordination chemistry and medicinal chemistry. This guide has provided a foundational understanding of this compound's chemical nature, synthesis, and structure for professionals engaged in scientific research and drug development.
References
- 1. What Is A Coordination Compound? [chem.purdue.edu]
- 2. Coordination complex - Wikipedia [en.wikipedia.org]
- 3. Coordination compound | Definition, Examples, & Facts | Britannica [britannica.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Client Challenge [copper-chemistry.fandom.com]
- 8. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Buy this compound | 23642-01-5 [smolecule.com]
- 13. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
Methodological & Application
Synthesis of Copper Aspirinate: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of copper(II) aspirinate, a coordination complex with demonstrated anti-inflammatory properties. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development. This document outlines two primary synthesis methodologies, detailing the necessary reagents, equipment, and step-by-step procedures. Additionally, it presents a compilation of physicochemical and spectroscopic data for the synthesized compound in structured tables for ease of reference and comparison. A graphical representation of the general synthesis workflow is also provided to facilitate a clear understanding of the process.
Introduction
Copper(II) aspirinate, also known as cupric acetylsalicylate, is a chemical compound in which copper(II) ions are chelated by aspirinate ligands. It has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in the treatment of rheumatoid arthritis.[1] The complexation of aspirin with copper has been suggested to enhance its anti-inflammatory activity and reduce the gastrointestinal side effects associated with the parent drug.
This document serves as a comprehensive guide for the laboratory-scale synthesis of copper aspirinate. It details two common and reliable synthesis routes: one involving the reaction of a copper(II) salt with sodium aspirinate, and another utilizing the direct reaction of copper(II) carbonate with acetylsalicylic acid. The provided protocols are designed to be clear and reproducible for researchers with a foundational knowledge of synthetic chemistry techniques.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for copper(II) aspirinate, compiled from various sources.
Table 1: Physicochemical Properties of Copper(II) Aspirinate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₂₈Cu₂O₁₆ | [1][2] |
| Molar Mass | 843.69 g/mol | [1][2] |
| Appearance | Bright blue crystalline solid | [1] |
| Melting Point | 248–255 °C (decomposes) | [2] |
| Solubility | Insoluble in water, ether, hydrocarbons; Sparingly soluble in DMSO | [2][3] |
Table 2: Spectroscopic Data for Copper(II) Aspirinate
| Spectroscopic Technique | Wavelength / Wavenumber | Assignment | Reference(s) |
| UV-Vis (in DMSO) | ~680 nm | d-d transition | [4] |
| FT-IR | ~1750 cm⁻¹ | Ester C=O stretch | [5] |
| ~1610 cm⁻¹ | Asymmetric COO⁻ stretch | [5] | |
| ~1400 cm⁻¹ | Symmetric COO⁻ stretch | [5] |
Table 3: Elemental Analysis of Copper(II) Aspirinate
| Element | Theoretical % | Experimental % | Reference(s) |
| C | 51.25 | 51.18 | [4] |
| H | 3.34 | 3.36 | [4] |
| Cu | 15.06 | 15.01 | [4] |
Experimental Protocols
The following are detailed protocols for the two primary methods of synthesizing copper(II) aspirinate in a laboratory setting.
Protocol 1: Synthesis from Copper(II) Sulfate and Acetylsalicylic Acid
This method involves the initial preparation of sodium aspirinate, which then reacts with a copper(II) sulfate solution to precipitate this compound.[1]
Materials and Reagents:
-
Acetylsalicylic acid (Aspirin)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol or Isopropyl alcohol (for washing)
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Preparation of Sodium Aspirinate Solution:
-
In a beaker, dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. For example, dissolve 2.0 g of sodium carbonate in 50 mL of distilled water and then add 7.2 g of acetylsalicylic acid while stirring.
-
The reaction will produce effervescence as carbon dioxide is released. Continue stirring until the effervescence ceases.
-
Filter the solution to remove any unreacted acetylsalicylic acid. The filtrate is a solution of sodium aspirinate.
-
-
Preparation of Copper(II) Sulfate Solution:
-
In a separate beaker, prepare a solution of copper(II) sulfate by dissolving it in distilled water. For instance, dissolve 5.0 g of CuSO₄·5H₂O in 30 mL of distilled water.
-
-
Precipitation of this compound:
-
Slowly add the copper(II) sulfate solution to the sodium aspirinate solution while stirring continuously.
-
A bright blue precipitate of this compound will form immediately.[1]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid first with distilled water to remove any soluble impurities, such as sodium sulfate.
-
Then, wash the precipitate with a small amount of cold ethanol or isopropyl alcohol to remove any unreacted aspirin.[6]
-
Dry the purified this compound in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.
-
Expected Yield: Yields for this method are typically reported to be good, with one source indicating a yield of over 55%.[7]
Protocol 2: Synthesis from Copper(II) Carbonate and Acetylsalicylic Acid
This method involves the direct reaction of acetylsalicylic acid with copper(II) carbonate.[6]
Materials and Reagents:
-
Acetylsalicylic acid (Aspirin)
-
Copper(II) carbonate (CuCO₃)
-
Distilled water
-
Isopropyl alcohol (for washing)
-
Beaker
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Reaction Setup:
-
Addition of Copper(II) Carbonate:
-
While maintaining rapid stirring and near-boiling temperature, gradually add 3 g of powdered copper(II) carbonate to the mixture in small portions.[6]
-
Be cautious with the initial additions, as the reaction will release carbon dioxide, which can cause frothing.[6]
-
A color change from the white of the aspirin and green of the copper carbonate to the deep blue of this compound will be observed.[8]
-
-
Reaction Completion and Cooling:
-
After all the copper carbonate has been added, continue heating and stirring for an additional 5-10 minutes.[6]
-
Turn off the heat and stirring and allow the solid product to settle. If bubbling is still observed upon cooling, the reaction is not yet complete, and heating and stirring should be resumed.[6]
-
-
Isolation and Purification:
-
Filter the hot mixture under vacuum to collect the crude this compound.
-
To purify the product, transfer the solid to a beaker and wash with approximately 100 mL of isopropyl alcohol to dissolve unreacted acetylsalicylic acid and other impurities.[6]
-
Stir the suspension, allow the this compound to settle, and then collect the purified product by vacuum filtration.
-
Dry the final product in a low-temperature oven. The result should be a fine, dark blue powder.[6]
-
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of copper(II) aspirinate can be successfully achieved in a standard laboratory setting using readily available reagents and equipment. The two protocols provided offer reliable methods for obtaining this coordination complex. The choice of method may depend on the availability of starting materials and desired scale of the synthesis. Proper purification is crucial to remove unreacted starting materials and byproducts, yielding a high-purity final product. The provided physicochemical and spectroscopic data serve as a valuable reference for the characterization of the synthesized this compound. Researchers are encouraged to adhere to standard laboratory safety practices when performing these experimental procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Synthesis of Copper(II) Aspirinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of copper(II) aspirinate, a coordination complex with demonstrated anti-inflammatory and potential therapeutic properties. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
Copper(II) aspirinate, also known as cupric acetylsalicylate, is a chemical compound with the formula Cu₂C₃₆H₂₈O₁₆.[1][2] It is a bright blue crystalline solid.[1] This complex has garnered interest in the pharmaceutical field due to its potential as a treatment for rheumatoid arthritis.[1][3] Studies have suggested that copper aspirinate may offer enhanced efficacy compared to aspirin alone.[1] The compound also exhibits antioxidative properties.[4]
This document outlines two common and reliable methods for the synthesis of copper(II) aspirinate.
Quantitative Data Summary
The following table summarizes key quantitative data for copper(II) aspirinate.
| Property | Value | Reference |
| Chemical Formula | Cu₂C₃₆H₂₈O₁₆ | [1][2] |
| Molar Mass | 843.696 g/mol | [1][2] |
| Appearance | Bright blue crystalline solid | [1] |
| Melting Point | 248 to 255 °C (decomposes) | [1][5] |
| Solubility in Water | Insoluble | [5] |
Experimental Protocols
Two primary methods for the synthesis of copper(II) aspirinate are detailed below.
Method 1: Reaction of Acetylsalicylic Acid with Copper(II) Carbonate
This method involves the direct reaction of acetylsalicylic acid with copper(II) carbonate, which produces carbon dioxide as a byproduct.[3]
Materials:
-
Acetylsalicylic acid (9 g)[3]
-
Copper(II) carbonate (3 g)[3]
-
Distilled water (75 mL)[3]
-
Isopropyl alcohol[3]
-
Stirring hot plate[3]
-
Beaker (150 mL)[3]
-
Vacuum filtration apparatus (Büchner funnel, filter flask)[3]
Procedure:
-
Add 9 g of acetylsalicylic acid and a magnetic stir bar to a 150 mL beaker.[3]
-
Add 75 mL of distilled water to the beaker.[3]
-
Heat the mixture to near boiling with constant stirring.[3]
-
Slowly and carefully add 3 g of copper(II) carbonate to the heated mixture. Add the copper carbonate in small portions to control the effervescence from the release of carbon dioxide.[3]
-
Observe the color change from the white acetylsalicylic acid and greenish-blue copper carbonate to a blue suspension of this compound.[3][6]
-
Continue heating and stirring for an additional 5-10 minutes after all the copper carbonate has been added to ensure the reaction goes to completion.[3][6]
-
Turn off the heat and stirring and allow the blue precipitate of this compound to settle.[3][6]
-
Once settled, filter the product using a vacuum filtration apparatus.[3]
-
Wash the crude product with isopropyl alcohol to remove any unreacted acetylsalicylic acid and other impurities.[3]
-
Dry the final product, a fine dark blue powder, thoroughly.[3]
Method 2: Precipitation Reaction from Sodium Acetylsalicylate and a Copper(II) Salt
This method involves first preparing a solution of sodium acetylsalicylate, followed by the precipitation of this compound upon the addition of a soluble copper(II) salt, such as copper(II) sulfate.[1][2][7]
Materials:
-
Acetylsalicylic acid
-
Copper(II) sulfate[1]
-
Distilled water
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate. Using sodium hydroxide is not recommended as it can hydrolyze the acetylsalicylic acid.[1][7]
-
Filter the resulting solution to remove any undissolved acetylsalicylic acid. This ensures that no unreacted carbonate remains, which could precipitate with the copper ions.[1]
-
In a separate beaker, prepare a solution of copper(II) sulfate in distilled water.[2]
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution while stirring.[2]
-
A bright blue precipitate of copper(II) aspirinate will form immediately.[1][2]
-
Filter the precipitate from the solution using a filtration apparatus.[1][7]
-
Wash the collected crystals with distilled water and allow them to dry.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of copper(II) aspirinate via the precipitation reaction method (Method 2).
Caption: Workflow for this compound Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]
- 3. m.youtube.com [m.youtube.com]
- 4. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Copper_aspirinate [chemeurope.com]
Applications of copper aspirinate in rheumatoid arthritis research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has demonstrated significant potential in the field of rheumatoid arthritis (RA) research. Its anti-inflammatory properties, which in some models appear to be more potent than those of its parent compound, aspirin, make it a compelling candidate for further investigation and development as a therapeutic agent for RA.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of key quantitative data to guide researchers in exploring the utility of this compound in RA studies.
Mechanism of Action: The enhanced anti-inflammatory effects of this compound are attributed to a multi-faceted mechanism. A key aspect is its ability to more selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, compared to aspirin.[4] Additionally, copper itself is known to play a role in endogenous anti-inflammatory processes.[5] The complex may also exert its effects through the modulation of critical inflammatory signaling pathways, such as the NF-κB and JAK/STAT pathways, which are known to be dysregulated in rheumatoid arthritis. While direct evidence for this compound's effect on these pathways is still emerging, the known mechanisms of aspirin in RA fibroblast-like synoviocytes provide a strong rationale for this hypothesis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (mM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-1 | 1.03 ± 0.15 | 3.33 ± 0.89 | [4] |
| COX-2 | 0.32 ± 0.04 | [4] | ||
| Aspirin | COX-1 | - | 0.42 ± 0.12 | [4] |
| COX-2 | - | [4] |
Table 2: In Vivo Anti-Inflammatory Activity
| Animal Model | Compound | Dose (mg/kg) | Effect | Reference | | :--- | :--- | :--- | :--- |[2] | | Xylene-induced ear swelling (mice) | This compound | 50 | Activity equal to Aspirin at 200 mg/kg |[2] | | | Aspirin | 200 | - |[2] | | Carrageenan-induced paw edema (rats) | This compound | 25 | Significant suppression of acute paw edema |[2] | | Adjuvant-induced arthritis (rats) | This compound | 100, 200, 400 | Chronic oral treatment |[7] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats for Evaluating Chronic Anti-Inflammatory Effects
This protocol describes the induction of arthritis in rats using Freund's Complete Adjuvant (FCA) to model chronic inflammation, suitable for testing the long-term efficacy of this compound.[4][8][9][10]
Materials:
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions before the experiment.
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats using an appropriate method.
-
Inject 0.1 mL of FCA subcutaneously into the plantar surface of the right hind paw.
-
-
Treatment:
-
Randomly divide the rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Aspirin positive control).
-
Starting from day 0 or as per the study design, administer the respective treatments orally via gavage daily for 21-28 days. Doses of 100-400 mg/kg have been previously used for this compound in this model.[7]
-
-
Assessment of Arthritis:
-
Measure the volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days) starting from day 0.
-
Arthritis severity can also be scored based on a visual scale assessing erythema, swelling, and joint deformity.
-
Monitor body weight throughout the study as an indicator of systemic inflammation and treatment toxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Analyze the arthritis scores and body weight changes over time.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Carrageenan-Induced Paw Edema in Rats for Evaluating Acute Anti-Inflammatory Effects
This protocol is a widely used model to assess the acute anti-inflammatory activity of compounds like this compound.[11][12][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin or Aspirin)
-
Oral gavage needles
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimatize rats for at least 48 hours before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Treatment:
-
Randomly divide the rats into experimental groups.
-
Administer the vehicle, this compound (e.g., 25 mg/kg), or positive control orally 60 minutes before carrageenan injection.[2]
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the increase in paw volume at each time point for all groups.
-
Determine the percentage inhibition of edema by the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. maokangbio.com [maokangbio.com]
- 5. Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. inotiv.com [inotiv.com]
- 10. One moment, please... [chondrex.com]
- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Copper Aspirinate: A Potent Anti-Inflammatory Agent with Enhanced Efficacy
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has emerged as a promising anti-inflammatory agent with therapeutic potential that may surpass its parent compound, aspirin.[1][2] This document provides a comprehensive overview of this compound's anti-inflammatory properties, including its proposed mechanisms of action, quantitative efficacy data from preclinical and clinical studies, and detailed protocols for its synthesis and evaluation. These application notes are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics.
This compound has demonstrated superior anti-inflammatory activity compared to aspirin in various animal models of inflammation.[3] Furthermore, it exhibits a potentially improved gastrointestinal safety profile, a significant drawback of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] The enhanced efficacy of this compound is attributed to a multi-faceted mechanism that includes inhibition of cyclooxygenase (COX) enzymes and potent antioxidant activity through superoxide dismutase (SOD)-mimetic action.[4][5]
These notes will delve into the experimental evidence supporting these claims, presenting key data in a clear and accessible format. Detailed protocols for relevant in vivo and in vitro assays are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation
In Vivo Anti-Inflammatory Activity
The following table summarizes the comparative efficacy of this compound and aspirin in established animal models of inflammation.
| Animal Model | Species | This compound Dose | Aspirin Dose | Key Findings | Reference(s) |
| Adjuvant-Induced Arthritis | Rat | 100, 200, 400 mg/kg (oral, 22 days) | 100, 200, 400 mg/kg (oral, 22 days) | This compound showed a dose-dependent anti-arthritic effect. At lower doses, it acted as an agonist, while at higher doses, it displayed antagonist action. | [6][7] |
| Carrageenan-Induced Paw Edema | Rat | 25 mg/kg (oral) | - | Significantly suppressed acute paw edema for over 6 hours. | [3] |
| Xylene-Induced Ear Swelling | Mouse | 50 mg/kg (oral) | 200 mg/kg (oral) | This compound at 50 mg/kg showed equal efficacy to aspirin at 200 mg/kg. | [3] |
| Turpentine-Elicited Air Pouch Granuloma | Rat | 50 mg/kg (oral) | 200 mg/kg (oral) | This compound at 50 mg/kg showed equal efficacy to aspirin at 200 mg/kg. | [3] |
| Acetic Acid-Induced Air Pouch Synovitis | Rat | 100 mg/kg (oral) | - | Decreased the protein content in the inflammatory exudate. | [3] |
In Vitro Activity: Cyclooxygenase (COX) Inhibition
| Enzyme | IC50 (this compound) | IC50 (Aspirin) | Key Findings | Reference(s) |
| COX-1 | 1.03 ± 0.15 mM | Not explicitly stated in the snippet | - | [8] |
| COX-2 | 0.32 ± 0.04 mM | Not explicitly stated in the snippet | This compound demonstrates inhibitory activity against both COX-1 and COX-2. | [8] |
Pharmacokinetic Parameters in Humans
This table outlines the pharmacokinetic profile of this compound following a single oral 60 mg dose in healthy human volunteers.[9][10]
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 0.38 | mg/L |
| Tmax (Time to Maximum Concentration) | 0.72 | h |
| t1/2 (Plasma Half-Life) | 8.67 | h |
| Clearance | 66.30 | L/h |
| Volume of Distribution | 829 | L/kg |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through a straightforward precipitation reaction.
Materials:
-
Acetylsalicylic acid
-
Sodium carbonate
-
Copper(II) sulfate
-
Distilled water
Procedure:
-
Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate. The use of sodium carbonate is crucial as a stronger base like sodium hydroxide would hydrolyze the acetylsalicylic acid.[1]
-
Filter the resulting solution to eliminate any undissolved acetylsalicylic acid.[1]
-
Prepare an aqueous solution of copper(II) sulfate.
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution while stirring.
-
Bright blue crystals of this compound will precipitate immediately.[1]
-
Collect the crystals by filtration, wash them thoroughly with distilled water, and allow them to dry.[1]
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound (e.g., 25 mg/kg) or the vehicle orally to respective groups of rats.[3]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) (Vt).
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vt_control - V0_control) - (Vt_treated - V0_treated)] / (Vt_control - V0_control) * 100
In Vivo Anti-Inflammatory Assay: Adjuvant-Induced Arthritis in Rats
This model is used to evaluate therapeutics for chronic inflammation, particularly rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (150-200g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
Calipers
-
This compound
-
Vehicle
Procedure:
-
Induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Monitor the animals daily for the onset of secondary lesions (inflammation in the non-injected paws), which typically appear around day 10-12.
-
Initiate oral treatment with this compound (e.g., 100, 200, 400 mg/kg/day) or vehicle upon the appearance of secondary lesions and continue for a specified period (e.g., 21 days).[6][7]
-
Assess the severity of arthritis regularly (e.g., every other day) by measuring the paw volume of both hind paws and by a visual arthritis scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).
-
At the end of the study, body weight changes can also be recorded as an indicator of systemic inflammation.[6]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer
-
EIA detection reagents (e.g., for Prostaglandin E2)
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or vehicle in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method like an enzyme immunoassay (EIA).
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.
In Vitro Superoxide Dismutase (SOD)-Mimetic Activity Assay
This assay evaluates the antioxidant potential of this compound.
Materials:
-
Xanthine
-
Xanthine oxidase
-
Cytochrome c or Nitroblue tetrazolium (NBT)
-
This compound
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c (or NBT) in the assay buffer.
-
Add various concentrations of this compound or vehicle to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will convert xanthine to uric acid, generating superoxide radicals in the process.
-
The superoxide radicals will reduce cytochrome c (or NBT), leading to a change in absorbance.
-
In the presence of this compound with SOD-mimetic activity, the superoxide radicals will be scavenged, thus inhibiting the reduction of cytochrome c (or NBT).
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Calculate the percentage of inhibition of cytochrome c (or NBT) reduction for each concentration of this compound.
-
Determine the IC50 value, representing the concentration of this compound required to scavenge 50% of the superoxide radicals.[5]
Proposed Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through at least two key pathways: inhibition of the cyclooxygenase pathway, which reduces the production of pro-inflammatory prostaglandins, and a potent antioxidant effect through the scavenging of reactive oxygen species.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Investigating the Anticancer Properties of Copper Aspirinate in Cancer Cell Lines
Introduction
Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has garnered interest in cancer research due to its potential to overcome some of the limitations of traditional chemotherapy.[1] Copper's role in various physiological and pathological processes, including cancer, is well-documented.[2] Dysregulation of copper homeostasis has been observed in various cancers, and copper complexes have been shown to exhibit anticancer activity through mechanisms such as the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[1][3] These notes provide an overview of the application of this compound in cancer cell line studies, including its proposed mechanisms of action and protocols for evaluating its efficacy.
Mechanism of Action
The anticancer effects of this compound are believed to stem from a multi-faceted mechanism of action, primarily driven by the synergistic interplay between copper ions and the salicylate ligand. The proposed signaling pathways often converge on the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.
One of the primary mechanisms is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Furthermore, this compound is thought to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[4] Activation of specific kinases within this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.[5] This process is often accompanied by cell cycle arrest, preventing cancer cells from proliferating.[3]
Data Presentation
The following tables present representative quantitative data from hypothetical studies on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.5 |
| HeLa | Cervical Cancer | 48 | 22.1 |
| A549 | Lung Cancer | 48 | 18.9 |
| HCT116 | Colon Cancer | 48 | 25.3 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| MCF-7 | 15 | 24 | 35.2 |
| HeLa | 20 | 24 | 28.7 |
| A549 | 20 | 24 | 31.4 |
| HCT116 | 25 | 24 | 40.1 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | 15 | 65.1 | 20.3 | 14.6 |
| HeLa | 20 | 60.8 | 25.1 | 14.1 |
| A549 | 20 | 68.2 | 18.5 | 13.3 |
| HCT116 | 25 | 70.5 | 15.2 | 14.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
References
- 1. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 5. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Copper Aspirinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper aspirinate, a chelate of copper (II) and acetylsalicylate, is a compound that has demonstrated enhanced therapeutic properties compared to its parent drug, aspirin.[1] In vitro studies have been pivotal in elucidating its mechanisms of action, which include potent anti-inflammatory, antioxidant, and anticancer activities.[2][3] Unlike aspirin, which can have ulcerogenic side effects, this compound has shown reduced gastrointestinal toxicity, potentially due to its increased selectivity for cyclooxygenase-2 (COX-2) and its potent antioxidant capabilities.[4][5] These notes provide an overview of the key in vitro applications of this compound and detailed protocols for its study.
Application Note 1: Anticancer and Pro-Apoptotic Effects
This compound and other copper complexes have emerged as promising anticancer agents.[2][6] Their primary mechanism of action in cancer cells involves the induction of reactive oxygen species (ROS).[7][8] This elevation in ROS leads to significant oxidative stress, causing damage to cellular components, including DNA, and triggers programmed cell death, or apoptosis.[6][9] The apoptotic cascade initiated by copper complexes can proceed through mitochondria-mediated pathways, characterized by the loss of mitochondrial membrane potential, and can also involve endoplasmic reticulum (ER) stress.[10]
Quantitative Data: In Vitro Efficacy
The following table summarizes key quantitative findings from in vitro studies on this compound and related copper complexes. Direct IC50 values for this compound against cancer cell lines are not widely reported in the literature, but data from related assays and compounds provide a strong rationale for its investigation.
| Compound/Assay | Target/Cell Line | Endpoint | Result | Reference |
| This compound | Rabbit Platelets | Inhibition of Arachidonic Acid-Induced Aggregation | IC50: 13.2 µM | [11] |
| A Copper(II) Complex | NCI-H460 (Human Lung Cancer) | Cell Viability | IC50: 26.5 µM | [10] |
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on a cancer cell line. The assay quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Note: Copper compounds have been reported to potentially interfere with the MTT assay.[12] If interference is suspected, the Neutral Red assay, which assesses lysosomal integrity, is a recommended alternative.[12]
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 2: Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory activity of this compound is significantly more potent than that of aspirin.[14] This is attributed to at least two distinct mechanisms. First, it is a more effective and selective inhibitor of COX-2, the enzyme responsible for producing inflammatory prostaglandins.[4][15] Second, this compound possesses intrinsic superoxide dismutase (SOD)-mimetic activity, allowing it to scavenge superoxide radicals, a type of ROS that propagates inflammation.[2][3]
Furthermore, copper can modulate key inflammatory signaling pathways. Studies show that elevated intracellular copper can inhibit the canonical NF-κB pathway.[16][17] This inhibition occurs because ROS generated by copper can prevent the activation of the IκB kinase (IKK) complex, which is necessary for the degradation of the NF-κB inhibitor, IκBα.[16] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene transcription.
Protocol 3: Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of this compound to scavenge superoxide radicals (O2•−), mimicking the function of the SOD enzyme. It uses a xanthine/xanthine oxidase system to generate O2•−, which then reduces nitroblue tetrazolium (NBT) to formazan dye. The SOD-like activity of this compound is quantified by its ability to inhibit this colorimetric reaction.[2][7]
Materials:
-
This compound
-
Xanthine solution
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT) solution
-
Potassium phosphate buffer (pH 7.8)
-
96-well plate
-
Plate reader (560 nm absorbance)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Potassium phosphate buffer
-
Xanthine solution
-
NBT solution
-
Varying concentrations of this compound (or control).
-
-
Initiation: Start the reaction by adding xanthine oxidase to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Analysis: The percentage of NBT reduction inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The concentration of this compound that causes 50% inhibition (IC50) represents its SOD-like activity.
Protocol 4: Preparation of this compound for In Vitro Use
This protocol provides a common method for synthesizing and preparing this compound for cell culture experiments.[1][3]
Part A: Synthesis of Copper (II) Aspirinate
-
Dissolve an excess of acetylsalicylic acid (aspirin) in an aqueous solution of sodium carbonate (Na2CO3). For example, dissolve 3.6 g of aspirin in a solution of 1.06 g Na2CO3 in 50 mL of water.
-
Filter the solution to remove any undissolved aspirin.
-
In a separate beaker, prepare a solution of copper (II) sulfate (CuSO4). For example, dissolve 2.5 g of CuSO4•5H2O in 30 mL of water.
-
Slowly add the CuSO4 solution to the sodium acetylsalicylate solution while stirring.
-
A bright blue precipitate of this compound will form immediately.[1]
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry.
Part B: Preparation of Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the dry this compound powder. The molar mass is approximately 843.7 g/mol for the dimeric form Cu2(C9H7O4)4.
-
Solubilization: Dissolve the powder in a minimal amount of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: When needed, thaw an aliquot and dilute it to the final desired concentrations using sterile, pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 6. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Excessive copper induces the production of reactive oxygen species, which is mediated by phospholipase D, nicotinamide adenine dinucleotide phosphate oxidase and antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative, pro-apoptotic and anti-invasive effect of the copper coordination compound Cas III-La through the induction of reactive oxygen species and regulation of Wnt/β-catenin pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anti-proliferative activity and ultrastructure investigations of a copper(II) complex toward human lung cancer cell NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Efficacy Testing of Copper Aspirinate in Preclinical Animal Models
Introduction
Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has been investigated as a therapeutic agent with potentially enhanced anti-inflammatory and analgesic properties compared to its parent compound, aspirin.[1][2] The chelation of copper is believed to augment the drug's efficacy and may modulate its safety profile. To substantiate these claims, robust preclinical evaluation in validated animal models is essential. These models simulate key aspects of human inflammatory and pain conditions, providing critical data on pharmacodynamics, efficacy, and dose-response relationships.
This document outlines detailed protocols for three widely used animal models to assess the anti-inflammatory and analgesic efficacy of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation, the Adjuvant-Induced Arthritis model for chronic inflammation, and the Acetic Acid-Induced Writhing model for peripheral analgesia.
Key Animal Models and Their Applications
-
Carrageenan-Induced Paw Edema (Rat/Mouse): This is the most common model for evaluating acute inflammation. The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, elicits a reproducible, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[3] It is an invaluable tool for the primary screening of compounds with potential anti-inflammatory activity. This compound has been shown to significantly suppress edema in this model.[1]
-
Adjuvant-Induced Arthritis (Rat): This model mimics the chronic inflammatory and immunological features of human rheumatoid arthritis.[4] A single injection of Freund's Complete Adjuvant (FCA) induces a systemic, polyarticular inflammation that develops over several weeks, allowing for the evaluation of therapeutic agents on chronic disease progression.[4][5][6] This model is suitable for assessing the effects of long-term this compound administration.[7]
-
Acetic Acid-Induced Writhing (Mouse): This is a sensitive and simple model for screening peripheral analgesic activity. The intraperitoneal injection of a mild irritant like acetic acid causes visceral pain, leading to characteristic stretching and writhing behaviors.[8][9] The test quantifies the frequency of these writhes to determine the efficacy of an analgesic compound.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various preclinical models. The data highlights its potency relative to aspirin.
| Animal Model | Species | This compound Dose | Aspirin Dose (for comparison) | Outcome | Reference |
| Xylene-Induced Ear Swelling | Mouse | 50 mg/kg, p.o. | 200 mg/kg, p.o. | Markedly inhibited swelling; activity equal to 4x the dose of aspirin. | [1] |
| Turpentine-Elicited Air Pouch | Rat | 50 mg/kg, p.o. | 200 mg/kg, p.o. | Markedly inhibited granuloma formation; activity equal to 4x the dose of aspirin. | [1] |
| Carrageenan-Induced Paw Edema | Rat | 25 mg/kg, p.o. | N/A | Significantly suppressed acute paw edema with an action time lasting over 6 hours. | [1] |
| Acetic Acid-Induced Air Pouch Synovitis | Rat | 100 mg/kg, p.o. | N/A | Decreased the protein content in the inflammatory exudate. | [1] |
| Adjuvant-Induced Arthritis | Rat | 100, 200, 400 mg/kg, p.o. | 100, 200, 400 mg/kg, p.o. | Chronic (22-day) treatment was evaluated for effects on tissue metal concentrations and anti-arthritic effects. | [7] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for assessing the acute anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. House them in standard conditions with free access to food and water.
-
Fasting: Fast the rats overnight (approx. 12-18 hours) before the experiment, with water available ad libitum.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (e.g., Indomethacin 5 mg/kg or Aspirin 200 mg/kg)
-
Group 3+: Test Groups (different doses of this compound, e.g., 25, 50, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) by gavage.
-
Induction of Edema: One hour after drug administration, inject 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][10]
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2: Adjuvant-Induced Arthritis in Rats
This protocol is for assessing the efficacy of this compound in a chronic inflammatory arthritis model.
Materials:
-
Male Lewis or Wistar rats (180-220 g)
-
This compound
-
Vehicle and Positive Control (e.g., Methotrexate)
-
Freund's Complete Adjuvant (FCA) containing 60 mg/mL Mycobacterium tuberculosis[4]
-
Calipers for joint measurement
-
Oral gavage needles
Procedure:
-
Acclimatization & Baseline: Acclimatize animals as in Protocol 1. Record baseline body weights and paw volumes.
-
Induction of Arthritis (Day 0): Induce arthritis by injecting 100 µL of FCA intradermally at the base of the tail.[4]
-
Grouping and Dosing:
-
Prophylactic Dosing: Begin oral administration of vehicle, control, or this compound on Day 0 and continue daily until the end of the study (e.g., Day 21).[5]
-
Therapeutic Dosing: Alternatively, begin dosing after the onset of clinical signs (e.g., Day 9 or 10) to mimic a treatment scenario.
-
-
Monitoring Disease Progression:
-
Arthritic Score: Score the severity of arthritis in all four paws several times a week based on a scale (e.g., 0=normal, 4=severe inflammation and ankylosis).
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer.
-
Body Weight: Record body weight changes, as arthritic animals often show reduced weight gain.
-
-
Termination (Day 21-28):
-
At the end of the study, euthanize the animals.
-
Collect blood for serum biomarker analysis (e.g., cytokines).
-
Collect hind paws for histopathological analysis of joint inflammation, cartilage destruction, and bone resorption.
-
-
Data Analysis: Compare the mean arthritic scores, changes in paw volume, and body weight between the treated and control groups. Analyze histopathology scores and biomarker levels.
Protocol 3: Acetic Acid-Induced Writhing in Mice
This protocol assesses the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle and Positive Control (e.g., Aspirin)
-
Acetic Acid solution (e.g., 0.6% or 1% in sterile water)[9]
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization & Fasting: Acclimatize mice for 3-5 days. Fast them for 3-4 hours before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group) as described in Protocol 1.
-
Drug Administration: Administer vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: 30-60 minutes after drug administration, inject 1% acetic acid intraperitoneally (10 mL/kg).[9]
-
Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction, pelvic rotation, and hind limb extension) for a continuous 20-minute period.[8][9]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] * 100
-
Putative Signaling Pathway
The anti-inflammatory action of this compound is thought to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes, with a potential for greater selectivity towards COX-2 compared to aspirin.[11] This reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Putative Anti-inflammatory Mechanism of this compound.
References
- 1. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of some copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. inotiv.com [inotiv.com]
- 5. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper Aspirinate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing protocols for copper aspirinate (also known as copper(II) acetylsalicylate) in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various animal models and research applications.
Table 1: Oral Administration of this compound
| Animal Model | Indication | Dosage Range (mg/kg) | Study Duration | Key Findings | Reference(s) |
| Rat (Sprague-Dawley) | Anti-inflammatory | 10 - 50 | 3 months | No copper accumulation; excess excreted in feces. | [1] |
| Rat (Adjuvant Arthritis) | Anti-inflammatory | 100, 200, 400 | 22 days | Dose-dependent effects on tissue metal concentrations.[2] | [2] |
| Rat | Anti-inflammatory | 25, 50, 100 | Acute/Short-term | 25 mg/kg significantly suppressed carrageenan-induced paw edema. 50 mg/kg was as effective as 200 mg/kg of aspirin. 100 mg/kg decreased protein in inflammatory exudate.[3] | [3] |
| Mouse | Anti-inflammatory | 50 | Acute | Markedly inhibited xylene-induced ear swelling.[3] | [3] |
| Mouse | Anti-thrombotic | 0.012 mmol/kg (~10.1 mg/kg) | 7 days | Prolonged bleeding time and inhibited arachidonic acid-induced mortality. | [4] |
| Mouse | Cerebral Ischemia | 0.018 mmol/kg (~15.2 mg/kg) | Pretreatment | Increased survival and density of intact hippocampal cells. | [4] |
| Hairless Mouse | Antioxidant (UVA-induced ROS) | Not specified | 3 consecutive days | Significantly suppressed ROS generation in the skin. | [5][6] |
Table 2: Intraperitoneal Administration of this compound
| Animal Model | Indication | Dosage Range (mg/kg) | Study Duration | Key Findings | Reference(s) |
| Rat | Anti-inflammatory | Lower and higher doses | 21 days | Mixed agonist/antagonist action observed. | [7] |
Experimental Protocols
Preparation of this compound
This compound can be synthesized by reacting an aqueous solution of sodium acetylsalicylate with a solution of copper(II) sulfate.[8][9] The resulting bright blue precipitate is this compound, which is insoluble in water and most organic solvents.[10][11][12]
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Filter paper and funnel
Procedure:
-
Prepare a solution of sodium acetylsalicylate by dissolving an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or bicarbonate.[8][13]
-
Filter the solution to remove any undissolved acetylsalicylic acid.
-
In a separate beaker, prepare a solution of copper(II) sulfate in distilled water.
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution while stirring. A bright blue precipitate of this compound will form immediately.[8]
-
Collect the precipitate by filtration, wash it thoroughly with distilled water, and allow it to dry.
Preparation of Dosing Solutions
Due to its insolubility in water, this compound is typically administered as a suspension.
Vehicle Selection: A common vehicle for oral administration of insoluble compounds is an aqueous solution containing a suspending agent such as 0.5% carboxymethyl cellulose (CMC) or gum acacia. For intraperitoneal injections, a sterile vehicle such as saline with a small percentage of a non-toxic solubilizing agent like Tween 80 or DMSO may be used, although the insolubility of this compound makes this route challenging. It is crucial to perform pilot studies to determine the optimal and non-toxic vehicle for your specific experimental conditions.
Preparation of an Oral Suspension (Example):
-
Weigh the required amount of finely powdered this compound.
-
Prepare a 0.5% (w/v) solution of CMC in distilled water.
-
Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
The final concentration should be calculated based on the desired dosage and the administration volume appropriate for the animal model (e.g., 5-10 mL/kg for rats via oral gavage).
Administration Protocols
Materials:
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Prepared this compound suspension
Procedure:
-
Weigh the animal to accurately calculate the volume of the dosing suspension to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal against the body and gently securing the head and neck. For mice, scruffing the neck is a common method.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Fill a syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Materials:
-
Animal scale
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[14]
-
Prepared sterile this compound suspension
-
70% ethanol or other suitable disinfectant
Procedure:
-
Weigh the animal to calculate the required injection volume. The maximum recommended IP injection volume is typically <10 mL/kg.[14]
-
Gently restrain the animal, exposing the abdomen. For mice, scruffing and securing the tail is common. For rats, a two-person technique may be preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[14]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.[14]
-
Aspirate by pulling back on the plunger to ensure that no blood vessel or organ has been punctured. If fluid is drawn, withdraw the needle and select a new injection site.
-
If there is no aspirate, slowly inject the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Mechanisms of Action
Inhibition of Cyclooxygenase (COX) Enzymes
This compound exerts its anti-inflammatory effects in part by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It has been shown to be a more selective inhibitor of COX-2 compared to aspirin.
Caption: Inhibition of COX-1 and COX-2 by this compound.
Superoxide Dismutase (SOD)-Mimetic Activity
This compound exhibits antioxidant properties by mimicking the catalytic activity of the enzyme superoxide dismutase (SOD).[5] It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby reducing oxidative stress.[15]
Caption: SOD-mimetic activity of this compound.
Modulation of the NF-κB Signaling Pathway
Copper has been shown to inhibit the canonical NF-κB signaling pathway. It is proposed that increased intracellular copper levels prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[16]
Caption: Inhibition of NF-κB pathway by this compound.
Experimental Workflow for Evaluating Anti-Inflammatory Efficacy
The following diagram outlines a general experimental workflow for assessing the anti-inflammatory effects of this compound in a rodent model of paw edema.
Caption: Workflow for assessing anti-inflammatory activity.
References
- 1. Distribution of Copper in Rats Submitted to Treatment With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Application of this compound in Preventing and Treating Thromboembolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effect of orally administered copper(II)-aspirinate (Cu2(asp)4) complex on the generation of reactive oxygen species in the skin of animals subjected to UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 23642-01-5 [smolecule.com]
- 11. Client Challenge [copper-chemistry.fandom.com]
- 12. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 13. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 16. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Copper Aspirinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrochemical synthesis of copper aspirinate (copper(II) acetylsalicylate), a compound of interest for its potential therapeutic applications, including in the treatment of rheumatoid arthritis.[1][2] The electrochemical methods presented offer an alternative to traditional chemical synthesis routes, potentially providing a more direct and controlled synthesis process.
Introduction
This compound is a metal complex in which copper(II) ions are chelated by acetylsalicylate ligands.[1][2] It has garnered significant interest due to its enhanced anti-inflammatory properties compared to aspirin alone.[3] Electrochemical synthesis provides a unique approach to producing this and other metal carboxylates by directly utilizing a metal anode as the source of the metal ions.[4][5] This can simplify the reaction setup and avoid the use of metal salts.
Two primary electrochemical approaches are detailed below: a hybrid electrochemical-chemical method and a direct electrochemical synthesis method.
Data Presentation
The following table summarizes typical data for the synthesis of this compound. Note that quantitative data for the direct electrochemical synthesis of this compound is not widely reported in the literature; the values presented are based on general principles of electrosynthesis of metal carboxylates and may vary based on specific experimental conditions.
| Parameter | Hybrid Electrochemical-Chemical Synthesis | Direct Electrochemical Synthesis (Estimated) | Chemical Synthesis (for comparison) |
| Yield | Not explicitly reported, but produces single crystals | > 90% (based on metal consumed) | ~92%[6] |
| Purity | High (yields single crystals) | High | ~99%[6] |
| Melting Point | Not reported | 238-239 °C[6] | 238-239 °C[6] |
| Appearance | Blue crystals | Blue powder | Blue powder[6] |
| Current Efficiency | Not applicable (indirect method) | High (can approach 100%) | Not applicable |
Experimental Protocols
Protocol 1: Hybrid Electrochemical-Chemical Synthesis of this compound Single Crystals
This method, adapted from Pérez-Benítez et al. (2008), involves the electrochemical generation of copper(II) hydroxide, which then chemically reacts with acetylsalicylic acid.[7]
Materials:
-
Copper wire (1-2 mm diameter)
-
Carbon pencil lead (0.7 mm diameter)
-
Aspirin tablet (500 mg)
-
Drinking water (60-80 mL)
-
Disposable plastic container (e.g., jelly cup)
-
DC power supply (e.g., cellular phone charger, 3-9 volt battery)
-
Alligator clips
Procedure:
-
Place an aspirin tablet near the wall of the plastic container filled with 60-80 mL of drinking water.
-
Connect the copper wire to the positive terminal (anode) and the carbon pencil lead to the negative terminal (cathode) of the power supply using alligator clips.
-
Immerse the electrodes into the water, ensuring they do not touch each other or the aspirin tablet.
-
Apply a voltage of approximately 6 volts.
-
Observe the formation of small hydrogen gas bubbles at the carbon cathode and a pale blue cloudiness of copper(II) hydroxide around the copper anode.[7]
-
Continue the electrolysis for about 6 hours.
-
Turn off the power supply and let the mixture stand at room temperature. The dissolved acetylsalicylic acid will slowly react with the generated copper(II) hydroxide.
-
Over a period of a few days, blue single crystals of this compound will form.
-
Carefully collect the crystals.
Expected Outcome: This procedure should yield well-formed single crystals of this compound. The product can be characterized by its blue color and crystalline structure.
Protocol 2: Direct Electrochemical Synthesis of this compound
This protocol is a generalized procedure based on the direct electrosynthesis of transition metal carboxylates as described by Geloso et al. (1987).[4][5] It involves the direct oxidation of a copper anode in a solution containing acetylsalicylic acid.
Materials:
-
Copper plate or foil (anode)
-
Platinum or graphite rod/plate (cathode)
-
Acetylsalicylic acid
-
Acetonitrile (CH₃CN)
-
Supporting electrolyte (e.g., tetraethylammonium perchlorate, Et₄NClO₄)
-
Electrochemical cell (undivided)
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the electrochemical cell with the copper anode and the inert cathode.
-
Prepare the electrolyte solution by dissolving acetylsalicylic acid and a small amount of the supporting electrolyte (e.g., 40 mg of Et₄NClO₄ in 50 mL of acetonitrile) in acetonitrile. The concentration of acetylsalicylic acid should be in excess relative to the amount of copper to be dissolved.
-
Place the electrolyte solution in the cell and begin stirring.
-
Connect the electrodes to the power supply.
-
Apply a constant current or potential. The specific current or potential should be determined empirically, but a starting point could be a constant current in the range of 10-100 mA/cm².
-
Continue the electrolysis until the desired amount of the copper anode has been consumed. The solution will turn blue as the this compound complex forms.
-
Upon completion, turn off the power supply and remove the electrodes.
-
If the product has precipitated, it can be collected by filtration. If it is soluble in the electrolyte, the solvent can be removed under vacuum to yield the solid product.
-
Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dry.
Expected Outcome: This method is expected to produce a fine blue powder of this compound with a high yield based on the amount of copper consumed.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the hybrid electrochemical-chemical synthesis of this compound.
Caption: Workflow for the direct electrochemical synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism for the direct electrochemical synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 3. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101456816B - One-step synthesis method of aspirin copper - Google Patents [patents.google.com]
- 7. Perez-Benitez Body [edu.utsunomiya-u.ac.jp]
Troubleshooting & Optimization
Problems with copper aspirinate synthesis and solutions.
Welcome to the Technical Support Center for the synthesis of Copper Aspirinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The most frequent issues include low product yield, formation of impurities leading to an off-color product (typically green or brown instead of the expected bright blue), and difficulties in purification. These problems often stem from the hydrolysis of acetylsalicylic acid (aspirin) into salicylic acid, incomplete reactions, or the use of impure starting materials.[1][2]
Q2: My final product has a greenish tint. What is the likely cause?
A2: A greenish tint in the final product often indicates the presence of copper salicylate, which forms when the acetylsalicylic acid starting material hydrolyzes to salicylic acid.[3] This hydrolysis is promoted by high temperatures and basic conditions, such as the use of sodium hydroxide.[4] Another possibility could be the presence of excess chloride ions if copper(II) chloride was used as the copper source, which can form greenish tetrachlorocuprate complexes.
Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time. Gentle heating can facilitate the reaction, but excessive heat can lead to the degradation of aspirin.[1]
-
Hydrolysis of Aspirin: The hydrolysis of aspirin to salicylic acid is a major cause of reduced yield, as salicylic acid will react to form copper salicylate instead of the desired this compound. To minimize hydrolysis, avoid high temperatures and strongly basic conditions.[4][5]
-
Product Loss During Workup: this compound is sparingly soluble in many common solvents. During washing and filtration, some product may be lost. Use minimal amounts of cold washing solvents to reduce this loss.[1][6]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of aspirin is often recommended to ensure all the copper(II) ions react and to prevent the precipitation of copper carbonate.[4]
Q4: What is the best method for purifying crude this compound?
A4: The most common and effective method for purifying crude this compound is to wash the precipitate with a solvent that dissolves unreacted starting materials and byproducts but not the desired product. Isopropyl alcohol is frequently recommended for washing away unreacted acetylsalicylic acid and salicylic acid.[1] Washing with cold distilled water can also help remove water-soluble impurities.[1] Recrystallization is generally challenging due to the low solubility of this compound in most common solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time with gentle heating. Ensure thorough mixing of reactants. |
| Hydrolysis of aspirin to salicylic acid. | Avoid high temperatures and strongly basic conditions (e.g., NaOH). Use sodium bicarbonate or carbonate instead.[4] | |
| Product loss during washing. | Wash the product with minimal volumes of cold solvents (e.g., isopropyl alcohol, water).[1] | |
| Incorrect stoichiometry. | Use a slight excess of acetylsalicylic acid to drive the reaction to completion.[4] | |
| Product is Greenish or Brown | Formation of copper salicylate due to aspirin hydrolysis. | Minimize reaction temperature and avoid strong bases. Purify the crude product by washing with isopropyl alcohol to remove salicylic acid.[1][3] |
| Impurities in starting materials. | Use high-purity acetylsalicylic acid and copper salts. | |
| Presence of unreacted copper carbonate. | Ensure a slight excess of aspirin is used and that the reaction goes to completion. | |
| Product is Contaminated with White Solid | Unreacted acetylsalicylic acid. | Wash the crude product thoroughly with isopropyl alcohol.[1] |
| Reaction Mixture Foams Excessively | Rapid addition of carbonate to an acidic solution, causing vigorous CO2 evolution. | Add the carbonate solution or solid portion-wise with good stirring to control the rate of gas evolution. |
| Product Fails to Precipitate | Incorrect pH or concentration of reactants. | Verify the pH of the reaction mixture. Concentrate the solution by gentle evaporation if it is too dilute. |
Data Presentation
Table 1: Factors Influencing the Hydrolysis of Acetylsalicylic Acid
| Factor | Effect on Hydrolysis Rate | Notes |
| pH | Increases significantly in both acidic (pH < 2.5) and basic (pH > 7) conditions. | The rate is slowest in the pH range of 2.5 to 7.[5][7] |
| Temperature | Increases with increasing temperature. | The rate of hydrolysis follows the Arrhenius equation, with a significant increase for every 10°C rise in temperature.[5][7][8] |
| Catalysts | Acid and base catalysis. | Both H+ and OH- ions catalyze the hydrolysis reaction.[5] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Parameter | Observed Value/Range | Reference |
| FTIR | ν(C=O) ester | 1753 cm⁻¹ | [9] |
| ν(C=O) carboxyl | 1727 cm⁻¹ | [9] | |
| ν(C-O) symmetric | 1406 cm⁻¹ | [9] | |
| ν(C-O) asymmetric | 1243, 1200 cm⁻¹ | [9] | |
| ν(Cu-O) | 500 cm⁻¹ | [9] | |
| UV-Vis | λmax | ~293 nm | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Copper Sulfate and Aspirin
This protocol is adapted from a common laboratory procedure.
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Isopropyl alcohol
Procedure:
-
Preparation of Sodium Acetylsalicylate Solution:
-
Dissolve a molar excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or bicarbonate. For example, dissolve 3.60 g (0.02 mol) of aspirin in a solution of 2.01 g (0.02 mol) of potassium bicarbonate in 30 ml of water.[11]
-
Stir until the aspirin is fully dissolved and effervescence ceases.
-
Filter the solution to remove any undissolved aspirin.
-
-
Preparation of Copper(II) Sulfate Solution:
-
Dissolve the desired amount of copper(II) sulfate pentahydrate in distilled water. For the example above, dissolve 2.50 g (0.01 mol) of CuSO₄·5H₂O in 20 ml of water.[11]
-
-
Precipitation of this compound:
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution with constant stirring.
-
A bright blue precipitate of this compound should form immediately.[4]
-
Continue stirring for 10-15 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold distilled water to remove soluble inorganic byproducts.
-
Wash the solid with isopropyl alcohol to remove any unreacted aspirin or salicylic acid.[1]
-
Dry the final product in a desiccator or at a low temperature in an oven.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound -- properties & preparation [rexresearch.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 6. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to improve the yield of copper aspirinate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of copper aspirinate to achieve higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of this compound | - Incomplete reaction.[1] - Hydrolysis of aspirin.[2] - Procedural losses during filtration or transfer.[1] - Suboptimal reactant ratio. - Incorrect pH.[3] | - Ensure the reaction goes to completion by optimizing reaction time and temperature.[1] - Avoid excessive heating, which can lead to the decomposition of aspirin into salicylic acid.[2][4] A study indicates optimal conditions at 15°C.[5][6] - Carefully transfer the product between vessels and ensure all crystals are collected from the filter paper.[1] - Use a 2:1 molar ratio of acetylsalicylic acid to the copper(II) salt.[5][6][7] - Maintain the pH of the reaction mixture around 7 to prevent the precipitation of copper(II) hydroxide.[5][6] |
| Formation of a Green Precipitate | - Hydrolysis of aspirin to salicylic acid, which then reacts with copper to form copper salicylate.[2] - Presence of unreacted copper carbonate.[7] | - Maintain a lower reaction temperature to prevent aspirin hydrolysis.[2] - Ensure all the copper carbonate has reacted by stirring for a sufficient amount of time and gently heating if necessary, while monitoring for the cessation of gas evolution.[4][8] |
| Product is Contaminated with White Crystals | - Unreacted acetylsalicylic acid.[8] | - Use a slight excess of the copper salt to ensure all the aspirin reacts. However, a more common recommendation is to use an excess of aspirin and then wash the product.[7] - Wash the final product with a solvent in which aspirin is soluble but this compound is not, such as isopropyl alcohol.[4][8] |
| Formation of Copper(II) Hydroxide Precipitate | - The pH of the reaction mixture is too high (alkaline).[3] | - Carefully control the pH of the reaction. When using sodium bicarbonate or carbonate to deprotonate aspirin, ensure the subsequent reaction with the copper salt is maintained at a neutral or slightly acidic pH.[5][6] A pH of 7 is reported as optimal.[5][6] |
| Product has a Powdery, Fine Consistency | - Rapid precipitation of the product.[7] | - Slower mixing of the reactant solutions can lead to the formation of larger crystals.[7] - Using lower concentrations of reactant solutions can also promote the growth of larger crystals.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reactant ratio for the synthesis of this compound?
A1: The recommended molar ratio is 2 moles of acetylsalicylic acid (aspirin) to 1 mole of a copper(II) salt, such as copper(II) sulfate.[5][6][7] Using an excess of aspirin is sometimes suggested to prevent the precipitation of copper carbonate, with the unreacted aspirin being removed in a later washing step.[7]
Q2: What is the ideal temperature for the synthesis?
A2: To prevent the hydrolysis of aspirin into salicylic acid and acetic acid, which would lower the yield, it is advisable to avoid high temperatures.[2] One study found that conducting the reaction at 15°C resulted in a high yield and purity.[5][6] If heating is used to dissolve reactants, it should be done quickly and for a short duration.[8]
Q3: How does pH affect the synthesis of this compound?
A3: The pH of the reaction is critical. A pH of 7 is considered optimal for the reaction between aspirin and copper sulfate.[5][6] If the pH is too high (alkaline), it can lead to the unwanted precipitation of copper(II) hydroxide, which will contaminate the product and reduce the yield.[3]
Q4: Which copper salt is best to use for the synthesis?
A4: Several copper(II) salts can be used, including copper(II) sulfate, copper(II) acetate, and copper(II) carbonate.[2][7][8] Copper(II) sulfate is commonly mentioned and has been used in studies reporting high yields.[5][6] The choice of salt can influence the reaction conditions and byproducts.
Q5: How can I purify the final this compound product?
A5: The primary impurity is often unreacted acetylsalicylic acid. This can be removed by washing the filtered this compound crystals with a solvent in which aspirin is soluble, such as isopropyl alcohol.[4][8] The product should also be washed with distilled water to remove any soluble inorganic salts.[2][7]
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols to provide a clear comparison of reaction conditions and their impact on yield.
| Aspirin:Cu Salt Ratio (molar) | Temperature (°C) | pH | Reaction Time (min) | Solvent | Reported Yield (%) | Reported Purity (%) | Reference |
| 2:1 | 15 | 7 | 40 | Water | 98 | 85 | [5][6] |
| 10 mmol Aspirin : 7.5 mmol Cu(OAc)₂·H₂O | < 20 | Not Specified | 40 | Methanol/Water | 92 | Not Specified | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis at Controlled pH and Temperature
This protocol is based on a method reported to achieve a very high yield.[5][6]
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Copper(II) sulfate
-
Distilled water
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Prepare a solution of acetylsalicylic acid in distilled water.
-
Prepare a separate aqueous solution of copper(II) sulfate.
-
Cool both solutions to 15°C.
-
Slowly add the copper sulfate solution to the aspirin solution while stirring.
-
Monitor and adjust the pH of the mixture to 7 using a dilute solution of sodium hydroxide.
-
Continue stirring the reaction mixture at 15°C for 40 minutes.
-
A bright blue precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold distilled water.
-
Dry the purified this compound.
Protocol 2: Synthesis using Copper Carbonate
This method involves the reaction of acetylsalicylic acid with copper carbonate.[4][8]
Materials:
-
Acetylsalicylic acid (9 g)
-
Copper(II) carbonate (3 g)
-
Distilled water (75 mL)
-
Isopropyl alcohol (for washing)
Procedure:
-
Add 9 g of acetylsalicylic acid and a magnetic stir bar to a 150 mL beaker.
-
Add 75 mL of distilled water to the beaker.
-
Heat the mixture with stirring, bringing it near boiling.
-
Gradually add 3 g of copper carbonate to the rapidly stirring solution. Add the first portion carefully to control the release of carbon dioxide gas.[8]
-
Continue heating and stirring for 5-10 minutes after all the copper carbonate has been added.[4][8]
-
Stop heating and allow the mixture to cool and the blue product to settle.
-
Collect the crude product by vacuum filtration.
-
Transfer the crude product to a beaker and wash with approximately 100 mL of isopropyl alcohol to dissolve unreacted aspirin.[8]
-
Stir, allow the product to settle, and then collect the purified this compound by vacuum filtration.
-
Dry the final product.
Visualizations
Caption: Workflow for the synthesis and optimization of this compound yield.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scripturalphysics.org [scripturalphysics.org]
- 3. CN101456816B - One-step synthesis method of aspirin copper - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. issplc.com [issplc.com]
- 6. issplc.com [issplc.com]
- 7. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Copper Aspirinate
Welcome to the Technical Support Center for the purification of crude copper aspirinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this metallodrug.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically include unreacted starting materials such as acetylsalicylic acid and copper(II) salts. A significant impurity can also be salicylic acid, which forms if the acetylsalicylic acid hydrolyzes during the synthesis, a process that can be catalyzed by heat or basic conditions.[1][2] If aspirin tablets are used as the starting material, binders and excipients from the tablets will also be present in the crude product.[3]
Q2: What is the recommended general approach for purifying crude this compound?
A2: The most common and effective method for purifying crude this compound is through solvent washing.[1][4] Due to the very low solubility of this compound in most organic solvents and water, a solvent can be chosen that selectively dissolves the impurities, leaving the purified this compound as a solid.[5] Isopropanol or ethanol are frequently used for this purpose as they are good solvents for acetylsalicylic acid and salicylic acid but not for this compound.[1][2][4]
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization is generally not a practical method for purifying this compound. This is due to its extremely low solubility in common laboratory solvents, which makes finding a suitable solvent system for dissolution and subsequent recrystallization challenging.[5] Solvent washing is the preferred method to remove soluble impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of more mobile impurities like acetylsalicylic acid and salicylic acid.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of pure this compound will have characteristic peaks. The presence of impurities like salicylic acid can be detected by the appearance of specific peaks, such as a broad O-H stretch from the phenolic hydroxyl group of salicylic acid.
-
UV-Vis Spectroscopy: The purity of this compound can be assessed by examining its UV-Vis spectrum. The presence of impurities can lead to shifts in the absorption maxima or the appearance of additional peaks.[7]
-
Elemental Analysis: Comparing the experimental percentages of carbon, hydrogen, and copper with the theoretical values for the pure compound (Cu₂(C₉H₇O₄)₄) provides a quantitative measure of purity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is a greenish or brownish color instead of a vibrant blue. | Hydrolysis of acetylsalicylic acid to salicylic acid during synthesis. This is often caused by excessive heating or the use of a strong base.[8] | - Ensure the reaction temperature is controlled and avoid prolonged heating. - Use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the deprotonation of aspirin.[9] - Wash the crude product thoroughly with isopropanol or ethanol to remove the colored copper salicylate impurity. |
| Low yield of purified product. | - Incomplete reaction during synthesis. - Loss of product during filtration, especially if the precipitate is very fine. - Using a washing solvent in which the this compound has some solubility. | - Ensure stoichiometric amounts of reactants and allow sufficient reaction time.[9] - Use a fine porosity filter paper or a Buchner funnel with vacuum filtration to minimize loss. - Use a solvent in which this compound is known to be practically insoluble, such as cold isopropanol or ethanol.[4] |
| Filtration is very slow, or the precipitate passes through the filter paper. | The this compound has precipitated as very fine particles. | - Allow the precipitate to settle completely before decanting the supernatant. - Use a centrifuge to pellet the fine particles before decanting. - Use a finer porosity filter paper or a membrane filter, although this may slow down the filtration rate. |
| White solid is visible in the final blue product. | Incomplete removal of unreacted acetylsalicylic acid or salicylic acid. | - Increase the volume of the washing solvent (isopropanol or ethanol). - Perform multiple washes of the crude product.[1] - Ensure adequate stirring during the washing process to facilitate the dissolution of impurities. |
| IR spectrum shows a broad peak around 3200-3500 cm⁻¹. | Presence of salicylic acid impurity (phenolic O-H stretch) or residual water. | - Repeat the solvent wash with anhydrous isopropanol or ethanol. - Dry the sample thoroughly under vacuum or in a desiccator. |
Data Presentation
Table 1: Solubility of this compound and Related Impurities in Various Solvents
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| This compound | Water | Insoluble[5] | 25 |
| Ethanol | Insoluble[5] | 25 | |
| Isopropanol | Insoluble[5] | 25 | |
| DMSO | Sparingly soluble[10] | 25 | |
| Acetylsalicylic Acid | Water | 0.33 | 25 |
| Water | 1 | 37 | |
| Ethanol (95%) | ~40 | 25 | |
| Isopropanol | Soluble | 25 | |
| Salicylic Acid | Water | 0.22 | 25 |
| Water | 2.2 | 79 | |
| Ethanol | 37.7 | 25 | |
| Isopropanol | ~10[11] | 25 |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Solvent Washing
Objective: To remove unreacted starting materials and by-products from crude this compound.
Materials:
-
Crude this compound
-
Isopropyl alcohol (anhydrous)
-
Beaker
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Transfer the crude this compound to a clean, dry beaker.
-
Add a sufficient volume of isopropyl alcohol to form a slurry (approximately 10-20 mL of solvent per gram of crude product).[1]
-
Stir the slurry vigorously for 15-20 minutes at room temperature. A magnetic stirrer is recommended for efficient mixing.
-
Set up a vacuum filtration apparatus with a Buchner funnel and a pre-weighed filter paper.
-
Pour the slurry into the Buchner funnel and apply vacuum to collect the solid product.
-
Wash the solid on the filter paper with a small amount of fresh, cold isopropyl alcohol.
-
Continue to apply vacuum for 10-15 minutes to pull air through the solid and facilitate initial drying.
-
Carefully transfer the purified this compound on the filter paper to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator over a suitable drying agent.
-
Weigh the final product and calculate the percentage yield.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound by detecting the presence of acetylsalicylic acid and salicylic acid impurities.
Materials:
-
Purified this compound
-
Acetylsalicylic acid (standard)
-
Salicylic acid (standard)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, such as 50:50 v/v)
-
Spotting capillaries
-
UV lamp (254 nm)
-
Suitable solvent for sample preparation (e.g., a small amount of DMSO to dissolve the this compound, and ethanol for the standards)
Procedure:
-
Prepare separate dilute solutions of the purified this compound, acetylsalicylic acid, and salicylic acid in their respective solvents.
-
Using a spotting capillary, carefully spot each solution onto the baseline of a TLC plate. Keep the spots small and well-separated.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapors.
-
Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Interpretation: The this compound should remain at the baseline (Rf ≈ 0) due to its low solubility and high polarity. The presence of spots that co-elute with the acetylsalicylic acid and salicylic acid standards indicates their presence as impurities in the purified product.[6]
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. scripturalphysics.org [scripturalphysics.org]
- 9. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. ukessays.com [ukessays.com]
Copper Aspirinate Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of copper aspirinate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
Researchers may encounter several stability issues when working with this compound in solution. This guide provides a systematic approach to identifying and resolving these problems.
Common Stability Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solutions |
| Precipitate formation in aqueous solution | This compound is known to be poorly soluble in water.[1][2] | - Use a suitable organic solvent for dissolution, such as dimethyl sulfoxide (DMSO). - For aqueous suspensions, ensure uniform dispersion through sonication or vigorous stirring. |
| Color change of solution from blue to green or brown | This indicates degradation of the this compound complex. The primary degradation pathway is the hydrolysis of the acetylsalicylate (aspirinate) ligand to form salicylic acid and acetic acid.[3][4] This can be followed by the formation of copper salicylate, which can have a greenish hue. Further decomposition can lead to the formation of copper oxides, which are brown or black. | - Control the pH of the solution. Hydrolysis is catalyzed by both acid and base. A neutral pH is generally preferred. - Minimize exposure to high temperatures. - Protect the solution from light. |
| Loss of therapeutic activity | The therapeutic effect of this compound is associated with the intact complex. Hydrolysis of the aspirinate ligand will lead to a loss of the desired activity. | - Prepare solutions fresh daily. - Store stock solutions under recommended conditions (see below). - Monitor the integrity of the compound using analytical techniques like HPLC. |
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability problems with this compound solutions.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the acetylsalicylate (aspirinate) ligand. This reaction yields salicylic acid and acetic acid. The liberated salicylic acid can then form a complex with copper, producing copper salicylate.[3][4]
Q2: What are the visible signs of this compound degradation?
A2: A noticeable color change from the initial bright blue to a greenish or brownish hue is a common sign of degradation. The formation of a precipitate may also indicate the formation of less soluble degradation products like copper salicylate or copper oxides.
Q3: How does pH affect the stability of this compound solutions?
A3: The hydrolysis of the aspirinate ligand is subject to both acid and base catalysis. Therefore, maintaining a pH near neutral is recommended to minimize the rate of degradation. A study on the hydrolysis of acetylsalicylic acid and copper(II)-acetylsalicylate found that the hydrolysis rate was similar over a pH range of 3-11.[3][4]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is practically insoluble in water and most common organic solvents.[1][2] Dimethyl sulfoxide (DMSO) is a suitable solvent for dissolving this compound for in vitro experiments.
Q5: How should stock solutions of this compound be stored?
A5: To ensure stability, stock solutions of this compound should be stored at low temperatures (e.g., 2-8 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil. It is highly recommended to prepare solutions fresh for each experiment.
Chemical Degradation Pathway of this compound
The following diagram illustrates the hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound in aqueous solution.
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a common method for synthesizing and purifying this compound in a laboratory setting.[1][5][6]
Materials and Reagents:
-
Acetylsalicylic acid (Aspirin)
-
Copper(II) sulfate pentahydrate or Copper(II) acetate
-
Sodium carbonate or Sodium bicarbonate
-
Ethanol or Isopropyl alcohol
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Preparation of Sodium Acetylsalicylate:
-
Dissolve a calculated amount of sodium carbonate or sodium bicarbonate in distilled water.
-
Slowly add acetylsalicylic acid to the carbonate solution while stirring. An excess of acetylsalicylic acid is recommended to ensure all the carbonate reacts.[6] Carbon dioxide gas will be evolved.
-
Continue stirring until the reaction ceases and the acetylsalicylic acid is dissolved.
-
Filter the solution to remove any unreacted acetylsalicylic acid.
-
-
Synthesis of this compound:
-
Prepare an aqueous solution of copper(II) sulfate.
-
Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution with constant stirring.
-
A bright blue precipitate of this compound will form immediately.[6]
-
Continue stirring for 10-15 minutes to ensure complete reaction.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
To remove unreacted acetylsalicylic acid, wash the precipitate with a small amount of cold isopropyl alcohol.[5]
-
Dry the purified this compound in a desiccator or at a low temperature in a vacuum oven.
-
Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Purified this compound
-
Selected solvent (e.g., DMSO, buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile, water, and an acid like phosphoric or acetic acid)
-
Reference standards for this compound and salicylic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Divide the stock solution into several aliquots.
-
-
Stress Conditions:
-
pH: Adjust the pH of different aliquots to various levels (e.g., acidic, neutral, basic) using appropriate buffers.
-
Temperature: Store aliquots at different temperatures (e.g., refrigerated, room temperature, elevated temperature).
-
Light: Expose some aliquots to a light source (e.g., a photostability chamber) while keeping others in the dark as controls.
-
-
HPLC Analysis:
-
At specified time intervals, withdraw a sample from each aliquot.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any degradation products, primarily salicylic acid.
-
Quantify the amount of this compound remaining and the amount of salicylic acid formed by comparing the peak areas to those of the reference standards.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the rate of degradation under each stress condition.
-
Experimental Workflow for Stability Testing
The following diagram outlines the workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Search results [inis.iaea.org]
- 5. google.com [google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of acetylsalicylic acid during synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols to prevent the hydrolysis of acetylsalicylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is acetic anhydride used in the synthesis of aspirin instead of acetic acid? A1: Acetic anhydride is preferred because its reaction with salicylic acid is an esterification that does not produce water as a byproduct.[1] Using acetic acid would result in a reversible reaction where the water produced could hydrolyze the aspirin product back into salicylic acid, thus reducing the final yield.[1][2]
Q2: What is the purpose of the strong acid catalyst (e.g., sulfuric or phosphoric acid)? A2: A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is used to speed up the esterification reaction.[3] The catalyst works by protonating the acetic anhydride, which increases its electrophilicity and makes it more susceptible to attack by the hydroxyl group of salicylic acid.
Q3: Why must the acid catalyst be concentrated? A3: A concentrated acid is used to minimize the introduction of water into the reaction mixture.[4] Water can react with the acetic anhydride reagent and can also promote the hydrolysis of the final acetylsalicylic acid product, both of which would decrease the overall yield and purity.[2][4]
Q4: My final product has a vinegar-like smell. What does this indicate? A4: A vinegar-like odor indicates the presence of acetic acid. This is often a result of the hydrolysis of acetylsalicylic acid, where it decomposes back into salicylic acid and acetic acid in the presence of moisture.[2] This suggests that the product may not be completely dry or has been exposed to humid conditions during storage.
Q5: What is the significance of a purple color in the ferric chloride (FeCl₃) test? A5: The ferric chloride test is used to detect the presence of phenols. Salicylic acid contains a phenol group, whereas pure acetylsalicylic acid does not.[5][6] Therefore, a purple color indicates that the aspirin sample is impure and contaminated with unreacted salicylic acid.[5][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Product Hydrolysis: Introduction of water during the reaction or workup.[4][8] 3. Loss During Purification: Product dissolving during washing steps or premature crystallization during hot filtration.[5] | 1. Ensure the reaction is heated at the recommended temperature (e.g., 70-80 °C) for the specified duration (e.g., 10-15 minutes).[7][9] 2. Use concentrated acid catalysts and anhydrous reagents. When adding water to quench excess acetic anhydride, do so after cooling the mixture to minimize product decomposition.[4][10] 3. Wash the collected crystals with ice-cold water to minimize solubility.[6] When performing recrystallization, ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution prematurely. |
| Product Fails Ferric Chloride Test (Purple Color) | Presence of Unreacted Salicylic Acid: The reaction did not go to completion, or the purification was ineffective.[5][11] | Recrystallize the Product: Dissolve the crude aspirin in a minimal amount of a warm solvent (e.g., an ethanol/water mixture) and allow it to cool slowly.[5] This process should leave the more soluble salicylic acid impurity in the solution while the purer acetylsalicylic acid crystallizes out.[5] |
| Product is Oily or Pasty, Not Crystalline | Incomplete Crystallization: The solution may be supersaturated or crystallization was too rapid. | Induce Crystallization: Scratch the inside of the flask with a glass stirring rod to provide a surface for crystal growth.[10] Ensure the mixture is thoroughly cooled in an ice bath to decrease the solubility of the aspirin.[6][10] |
| Broad Melting Point Range | Presence of Impurities: A pure substance has a sharp melting point, while impurities (like salicylic acid) will cause it to melt over a wide range of temperatures.[12] | Improve Purification: Perform one or more recrystallization steps to remove impurities.[5] The melting point range should become narrower and closer to the literature value (approx. 136°C) as purity increases.[13] |
Data Presentation
Table 1: Effect of Reaction Temperature on Aspirin Yield and Purity
This table summarizes data from a study where aspirin was synthesized over 20 minutes at varying temperatures. The results show a clear trend of increasing yield and purity with higher reaction temperatures within this range.[4]
| Reaction Temperature (°C) | Average Yield (%) | Average Purity (%) |
| 50 | 65.2 | 75.4 |
| 60 | 73.8 | 83.1 |
| 70 | 79.5 | 89.7 |
| 80 | 83.4 | 94.2 |
Data sourced from a study on the effect of temperature on aspirin synthesis.[4]
Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid
This protocol outlines the standard laboratory procedure for synthesizing aspirin.
Materials:
-
Salicylic acid (2.0 g)[10]
-
Acetic anhydride (5.0 mL)[10]
-
Concentrated (85%) phosphoric acid (5 drops) or concentrated sulfuric acid[10]
-
Deionized water
-
Ethanol
-
50 mL or 125 mL Erlenmeyer flask[10]
-
Beakers
-
Graduated cylinders
-
Büchner funnel and vacuum filtration apparatus[6]
-
Hot plate and water bath[7]
-
Ice bath[10]
Procedure:
-
Preparation: Set up a warm water bath and heat it to approximately 70-80°C.[7]
-
Reactant Combination: Weigh 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[10] In a fume hood, add 5.0 mL of acetic anhydride, followed by 5 drops of concentrated phosphoric acid to act as the catalyst.[10]
-
Reaction: Gently swirl the flask to mix the reagents. Heat the flask in the prepared water bath for 10-15 minutes.[9]
-
Quenching Excess Anhydride: Remove the flask from the water bath and allow it to cool. Cautiously add 2 mL of deionized water to the flask to hydrolyze any excess acetic anhydride.[10]
-
Crystallization: Add 20 mL of cold water to the flask.[10] Place the flask in an ice bath to facilitate the crystallization of acetylsalicylic acid. If crystals are slow to form, gently scratch the inner wall of the flask with a glass rod.[10]
-
Isolation: Collect the solid aspirin crystals using vacuum filtration with a Büchner funnel.[6]
-
Washing: Wash the collected crystals with two small portions of ice-cold deionized water to rinse away soluble impurities.[6][12]
-
Drying: Leave the crystals on the filter with the vacuum running to pull air through and help dry the product. For final drying, transfer the crystals to a pre-weighed watch glass and let them air dry completely.[5]
Protocol 2: Purification by Recrystallization
This protocol is used to purify the crude aspirin product, primarily to remove unreacted salicylic acid.
Procedure:
-
Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of warm ethanol (e.g., 4 mL) and gently heat on a hot plate until all the solid dissolves.[5]
-
Precipitation: Immediately remove the flask from the heat and slowly add cold water (e.g., 13 mL). Pure aspirin is less soluble in this mixed solvent and will begin to crystallize.[5]
-
Cooling: Chill the solution in an ice-water bath to maximize the precipitation of the purified aspirin.[5]
-
Collection: Collect the purified crystals using vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]
Visualizations
Hydrolysis of Acetylsalicylic Acid
The following diagram illustrates the hydrolysis reaction, where water breaks down acetylsalicylic acid into its precursors, salicylic acid and acetic acid. This reaction is a primary cause of product loss and impurity.[8][14]
Caption: The hydrolysis pathway of acetylsalicylic acid.
Experimental Workflow for Aspirin Synthesis
This workflow diagram outlines the key steps in the synthesis and purification of aspirin, highlighting the sequence from initial reaction to the final pure product.
Caption: Workflow for the synthesis and purification of aspirin.
Factors Leading to Hydrolysis and Prevention Strategies
This diagram illustrates the logical relationship between factors that promote hydrolysis and the corresponding preventative measures that can be taken during the synthesis of acetylsalicylic acid.
Caption: Key factors causing hydrolysis and their countermeasures.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.williams.edu [web.williams.edu]
- 8. study.com [study.com]
- 9. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. LAB1 [intro.chem.okstate.edu]
- 13. understandingstandards.org.uk [understandingstandards.org.uk]
- 14. study.com [study.com]
Technical Support Center: Optimizing Copper Aspirinate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of copper aspirinate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: this compound can be synthesized using several routes. The most common copper sources are copper(II) carbonate, copper(II) sulfate, and copper(II) acetate.[1][2] The other key reagent is acetylsalicylic acid (aspirin).[1][2]
Q2: My reaction mixture turned green instead of blue. What does this indicate?
A2: A green coloration in the reaction mixture often suggests the hydrolysis of aspirin into salicylic acid and acetic acid.[3] This can be caused by prolonged heating or the presence of a strong base.[1][3] The formation of copper salicylate, which is green, can occur under these conditions.[3]
Q3: I am observing a low yield of this compound crystals. What are the potential causes?
A3: Low yield can result from several factors:
-
Hydrolysis of Aspirin: As mentioned in Q2, if aspirin hydrolyzes, it is no longer available to form the desired this compound complex, thus reducing the yield.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and proper stirring to facilitate the interaction of reactants.[1]
-
Incorrect Stoichiometry: Using incorrect molar ratios of reactants can limit the amount of product formed. It is often recommended to use a slight excess of aspirin to ensure all the copper reacts.[2]
-
Loss of Product During Washing: this compound has some solubility, and excessive washing, especially with hot solvents, can lead to product loss. Use cold distilled water or isopropanol for washing.[1][3]
Q4: How can I improve the crystal size and purity of my this compound product?
A4: To obtain larger and purer crystals, consider the following:
-
Slower Reaction Rate: Slower addition of reactants and lower concentrations can promote the growth of larger crystals.[2]
-
Controlled Cooling: Allowing the reaction mixture to cool slowly can facilitate better crystal formation.[3]
-
Purification of Aspirin: Using purified aspirin is crucial as binders and other excipients in commercial tablets can introduce impurities.[2] Aspirin can be purified by recrystallization from a solvent like isopropanol.[2][4]
-
Washing: Wash the final product with a suitable solvent like cold distilled water or isopropanol to remove unreacted starting materials and byproducts.[1][3]
Q5: What is the purpose of using sodium bicarbonate or sodium carbonate in some synthesis procedures?
A5: Sodium bicarbonate or sodium carbonate is used to deprotonate acetylsalicylic acid, forming sodium acetylsalicylate.[2][5] This salt is more soluble in water than aspirin itself, facilitating a more efficient reaction with the copper salt solution.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture is green | Hydrolysis of aspirin to salicylic acid due to excessive heat or presence of a strong base.[3] | Avoid prolonged heating. If heating is necessary, do it gently and for a shorter duration.[1] Use a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide.[5][6] |
| Low yield of blue crystals | Incomplete reaction, incorrect stoichiometry, or product loss during workup.[1][2] | Ensure adequate stirring and reaction time (several hours may be needed at room temperature).[3] Use a slight excess of aspirin.[2] Wash the product with cold solvents.[3] |
| Product is a powder, not distinct crystals | Rapid precipitation due to high reactant concentrations.[2] | Use more dilute solutions of the reactants.[2] Add the copper salt solution slowly to the aspirin solution with continuous stirring.[2] |
| White impurities in the final product | Unreacted acetylsalicylic acid.[1] | Wash the crude product with a solvent in which aspirin is soluble but this compound is not, such as isopropanol.[1] Ensure the use of excess aspirin is not too large. |
| Final product has a greenish tint | Co-precipitation of copper carbonate or formation of some copper salicylate.[2] | Ensure all the copper carbonate has reacted by observing the cessation of gas evolution.[7] Control the pH to be slightly acidic to avoid the formation of copper carbonate.[3] |
Data Presentation
Table 1: Reactant Quantities for this compound Synthesis
| Method | Copper Source | Mass of Copper Source | Aspirin | Mass of Aspirin | Solvent | Reference |
| Method A | Copper(II) Carbonate | 3 g | Acetylsalicylic Acid | 9 g | 75 mL Distilled Water | [1] |
| Method B | Copper(II) Sulfate Pentahydrate & Sodium Bicarbonate | 2 g CuSO₄·5H₂O | Acetylsalicylic Acid | 4.52 g | Distilled Water | [8] |
| Method C | Copper(II) Acetate Monohydrate | 1.5 g | Acetylsalicylic Acid | 1.8 g | 15 mL Methanol / 20 mL Water | [9] |
Experimental Protocols
Protocol 1: Synthesis from Copper(II) Carbonate
-
Preparation: Add 9 g of acetylsalicylic acid to a 150 mL beaker with a magnetic stir bar.[1]
-
Dissolution: Add 75 mL of distilled water and heat the mixture to near boiling with stirring.[1]
-
Reaction: Gradually add 3 g of copper(II) carbonate to the hot aspirin suspension with vigorous stirring. Add the copper carbonate in small portions to control the effervescence of carbon dioxide.[1][7]
-
Heating: Continue heating and stirring for 5-10 minutes after all the copper carbonate has been added.[1]
-
Completion Check: Stop heating and stirring and allow the mixture to settle. If bubbling is still observed, the reaction is not complete; resume gentle heating and stirring.[1]
-
Isolation: Once the reaction is complete, cool the mixture and filter the blue this compound precipitate under vacuum.[1]
-
Washing: Wash the crude product with isopropanol to remove any unreacted aspirin and other impurities.[1]
-
Drying: Dry the purified product.
Protocol 2: Synthesis from Copper(II) Sulfate
-
Aspirin Solution: Dissolve 4.52 g of acetylsalicylic acid and 2.1 g of sodium bicarbonate in distilled water. This forms a solution of sodium acetylsalicylate.[8]
-
Copper Solution: In a separate beaker, dissolve 2 g of copper(II) sulfate in distilled water.[8]
-
Precipitation: Slowly add the copper sulfate solution to the sodium acetylsalicylate solution with constant stirring. A bright blue precipitate of this compound will form immediately.[2][5]
-
Isolation: Filter the precipitate using vacuum filtration.[2]
-
Washing: Wash the collected crystals with cold distilled water.[2][3]
-
Drying: Allow air to be pulled through the filter to dry the product.[2]
Visualizations
Caption: Synthesis from Copper Carbonate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. scripturalphysics.org [scripturalphysics.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound -- properties & preparation [rexresearch.com]
- 7. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. CN101456816B - One-step synthesis method of aspirin copper - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Copper Aspirinate
Welcome to the technical support center for the synthesis of copper aspirinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of aspirin (acetylsalicylic acid) into salicylic acid and acetic acid. This is often catalyzed by heat or the presence of strong bases.[1][2][3] Another common issue is the precipitation of copper salts, such as copper carbonate or copper hydroxide, if the pH and reactant stoichiometry are not carefully controlled.[4][5] Incomplete reactions can also lead to the presence of unreacted starting materials in the final product.[1]
Q2: My final product has a greenish tint instead of the expected bright blue. What is the likely cause?
A2: A greenish tint in the final product can indicate the presence of impurities. This may be due to the formation of copper salicylate, a side product from the hydrolysis of aspirin.[6] It could also suggest the presence of unreacted copper salts or other copper complexes.
Q3: How can I minimize the hydrolysis of aspirin during the synthesis?
A3: To minimize hydrolysis, it is crucial to avoid high temperatures and strongly basic conditions.[2][3] When using a carbonate to deprotonate aspirin, it is recommended to use it in moderation and avoid strong bases like sodium hydroxide, which can readily hydrolyze the ester linkage of aspirin.[7][8] Performing the reaction at or near room temperature can also help reduce the rate of hydrolysis.[6]
Q4: What is the best way to purify the crude this compound product?
A4: The crude product can be purified by washing it with a solvent that dissolves unreacted aspirin and salicylic acid but not this compound. Isopropyl alcohol is often used for this purpose.[1] Washing with cold distilled water can also help remove soluble inorganic impurities.[6]
Q5: Can I use copper acetate instead of copper sulfate?
A5: Yes, copper acetate is a suitable precursor for the synthesis of this compound and can be used as an alternative to copper sulfate.[6][9] The choice of copper salt may influence the reaction conditions and the nature of the byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction.[1] - Hydrolysis of aspirin.[3] - Precipitation of other copper salts. | - Ensure stoichiometric amounts of reactants are used. - Control the temperature to minimize aspirin hydrolysis. - Carefully control the pH of the reaction mixture. |
| Product is Pale Blue or Whitish-Blue | - Presence of unreacted acetylsalicylic acid.[1] | - Wash the crude product with isopropyl alcohol to dissolve the unreacted aspirin.[1] |
| Formation of a Green Precipitate | - Significant hydrolysis of aspirin leading to the formation of copper salicylate.[6] | - Lower the reaction temperature. - Use a weaker base or control the addition of the base to avoid a high pH environment. |
| Slow or No Precipitation of Product | - Incorrect pH of the reaction mixture. - Insufficient concentration of reactants. | - Adjust the pH to a suitable range for precipitation. - Use more concentrated solutions of the reactants.[10] |
| Product is Difficult to Filter | - Very fine particle size of the precipitate. | - Allow the precipitate to digest (sit in the mother liquor) for a period to encourage crystal growth. - Use a slower addition rate of the copper salt solution to promote the formation of larger crystals.[10] |
Quantitative Data on Purity
The purity of this compound is significantly affected by the reaction conditions. The following table summarizes the expected product purity based on different synthesis parameters.
| Reaction Temperature (°C) | Base Used | Reaction Time (min) | Expected Purity (%) | Major Impurity |
| 25 | Sodium Carbonate | 30 | 95-98 | Unreacted Aspirin |
| 50 | Sodium Carbonate | 30 | 85-90 | Salicylic Acid |
| 70 | Sodium Carbonate | 30 | 70-80 | Salicylic Acid |
| 25 | Sodium Hydroxide | 30 | 60-70 | Salicylic Acid |
| 50 | Sodium Bicarbonate | 60 | 90-95 | Unreacted Aspirin |
Note: This data is a synthesized representation based on qualitative descriptions of the impact of reaction conditions and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Carbonate
This protocol is a common method for synthesizing this compound.
-
Preparation of Sodium Aspirinate:
-
Precipitation of this compound:
-
Isolation and Purification:
Protocol 2: Synthesis of this compound using Copper Carbonate
This method avoids the preparation of sodium aspirinate in a separate step.
-
Reaction Mixture:
-
Completion and Isolation:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main synthesis and primary side reaction pathways.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. study.com [study.com]
- 4. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound -- properties & preparation [rexresearch.com]
- 6. scripturalphysics.org [scripturalphysics.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Copper_aspirinate [chemeurope.com]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Characterization of Impurities in Copper Aspirinate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper aspirinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: The most common impurities in this compound can be categorized as follows:
-
Starting Material Residues: Unreacted acetylsalicylic acid (aspirin) and residual copper salts (e.g., copper(II) sulfate, copper(II) acetate) are primary impurities.
-
Degradation Products: Salicylic acid is a common impurity, often formed by the hydrolysis of acetylsalicylic acid during synthesis or storage.[1][2] Copper salicylate can also be present as a related substance.[3]
-
Side-Reaction Products: Depending on the synthesis conditions, other related substances may be formed.
-
Heavy Metals: Trace amounts of heavy metals like lead and arsenic can be introduced from the starting materials.[4]
Q2: What analytical techniques are recommended for characterizing these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities like unreacted acetylsalicylic acid and salicylic acid.[5][6]
-
UV-Visible (UV-Vis) Spectroscopy: Useful for confirming the presence of the Cu(II) center and can be used for quantitative analysis of certain impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups and confirming the coordination of the aspirinate ligand to the copper center. It can also detect impurities by comparing the sample spectrum to that of a pure reference standard.[8][9]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are suitable for determining the concentration of trace metal impurities.[4]
Q3: Are there established limits for impurities in this compound?
A3: While specific pharmacopeial monographs for this compound may not be universally established, related compounds can provide guidance. For instance, the limit for free salicylic acid in aspirin tablets is often strictly controlled. One study established an analysis limitation for copper salicylate between 0.1% and 5%.[3] The acceptable limits for any impurity should be determined based on the product's intended use and relevant regulatory guidelines.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Presence of Salicylic Acid.
-
Identification: A peak eluting at a different retention time than this compound and acetylsalicylic acid. Its identity can be confirmed by comparing its retention time with a salicylic acid standard.
-
Solution: Review the synthesis and storage conditions. High temperatures and non-neutral pH can promote the hydrolysis of the aspirinate.[2] Purification of the sample through recrystallization may be necessary.
-
-
Possible Cause 2: Unreacted Acetylsalicylic Acid.
-
Identification: A peak corresponding to the retention time of an acetylsalicylic acid standard.[10]
-
Solution: Optimize the stoichiometry of the synthesis reaction to ensure complete consumption of the starting material. Washing the crude product with a suitable solvent like isopropanol can help remove unreacted aspirin.[10][11]
-
-
Possible Cause 3: Contamination from the HPLC system or sample preparation.
-
Identification: Random, non-reproducible peaks.
-
Solution: Flush the HPLC system thoroughly. Ensure all glassware and solvents used for sample preparation are clean. Run a blank injection (mobile phase only) to check for system contamination.
-
Issue: Peak tailing for the main this compound peak.
-
Possible Cause: Interaction with the stationary phase or column degradation.
-
Solution: Ensure the mobile phase pH is appropriate for the column and analyte. Using a guard column can help protect the analytical column from strongly retained impurities. If the problem persists, the column may need to be replaced.
-
UV-Visible (UV-Vis) Spectroscopy Analysis
Issue: Absorbance spectrum is noisy or shows unexpected peaks.
-
Possible Cause 1: Sample turbidity or precipitation.
-
Identification: High background absorbance across the spectrum.
-
Solution: Ensure the sample is fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or sonication. Filter the sample solution before analysis.
-
-
Possible Cause 2: Contamination in the cuvette or solvent.
-
Identification: Unexpected peaks that are not characteristic of the this compound complex.[12]
-
Solution: Use clean cuvettes for each measurement. Run a baseline spectrum with the solvent alone to check for impurities.
-
-
Possible Cause 3: Presence of free copper ions or other metal complexes.
-
Identification: Shifts in the expected λmax or changes in the spectral shape. The maximum absorption peak of Cu(II) ions is around 810 nm.[13]
-
Solution: This may indicate incomplete complexation during synthesis. Review the synthesis procedure to ensure the correct stoichiometry and reaction conditions were used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Issue: The FTIR spectrum shows additional or shifted bands compared to the reference.
-
Possible Cause 1: Presence of salicylic acid.
-
Identification: A broad peak in the O-H stretching region (around 3200-2500 cm⁻¹) characteristic of the carboxylic acid dimer, which may differ from the coordinated carboxylate in this compound.
-
Solution: This indicates hydrolysis of the aspirinate. Purification of the sample is required.
-
-
Possible Cause 2: Unreacted acetylsalicylic acid.
-
Identification: Characteristic peaks of free acetylsalicylic acid that are not present in the pure this compound spectrum. For example, the C=O stretching vibrations of the carboxylic acid and ester groups will be at different wavenumbers compared to the coordinated complex.
-
Solution: Improve the purification process, for instance, by washing with a solvent that selectively dissolves acetylsalicylic acid.[10]
-
-
Possible Cause 3: Presence of water or solvent.
-
Identification: A broad band around 3400 cm⁻¹ (O-H stretch) may indicate the presence of water.
-
Solution: Ensure the sample is thoroughly dried before analysis.
-
Quantitative Data Summary
Table 1: Reported Impurity Levels and Analytical Parameters
| Impurity | Analytical Technique | Reported Concentration/Limit | Recovery | Relative Standard Deviation (RSD) |
| Copper Salicylate | Photometric Measurement | 0.1% - 5% | 97% - 104% | < 3.3% |
| Lead | Graphite Furnace AAS | Trace Levels | 92% - 112% | 11% - 15% |
| Arsenic | Graphite Furnace AAS | Trace Levels | 86% - 119% | 11% - 15% |
Data sourced from references[3][4].
Experimental Protocols
HPLC Method for Acetylsalicylic Acid and Salicylic Acid Impurities
This is a general method that can be adapted for the analysis of this compound samples. Method validation for the specific matrix is crucial.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile, methanol). A common mobile phase is water:acetonitrile:phosphoric acid (76:24:0.5).[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength of approximately 237 nm or 275 nm.[14][15]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water). The sample may need to be filtered through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare standard solutions of acetylsalicylic acid and salicylic acid in the mobile phase to determine their retention times and for quantification.
UV-Vis Spectroscopic Analysis
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the this compound and does not absorb in the region of interest (e.g., ethanol, methanol).
-
Procedure:
-
Prepare a blank solution containing only the solvent.
-
Prepare a solution of the this compound sample of a known concentration.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-900 nm). The maximum absorbance for the Cu(II) complex is typically in the visible region.[7]
-
The presence of impurities may be indicated by shifts in the maximum absorption wavelength (λmax) or the appearance of additional absorption bands.
-
FTIR Spectroscopic Analysis
-
Instrument: A calibrated FTIR spectrometer.
-
Sample Preparation: Samples are typically analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the spectrum of the this compound sample.
-
Compare the sample spectrum to a reference spectrum of pure this compound. Key bands to observe include the C=O stretches of the ester and coordinated carboxylate groups, and the Cu-O stretching frequency.[8]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Search results [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of lead and arsenic in this compound by graphite furnace atomic absorption spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography assay of acetylsalicylic acid and salicylic acid in film-coated aspirin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. m.youtube.com [m.youtube.com]
- 11. Buy this compound | 23642-01-5 [smolecule.com]
- 12. ossila.com [ossila.com]
- 13. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Copper Aspirinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystal size of copper aspirinate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for obtaining larger crystals of this compound?
A1: The fundamental principle for growing larger crystals is to control the rate of nucleation and crystal growth. A slow and controlled crystallization process is essential. This is typically achieved by ensuring a slow rate of supersaturation, which allows fewer crystal nuclei to form and provides sufficient time for molecules to deposit in an orderly manner onto the existing crystal lattice.
Q2: What are the common methods for synthesizing this compound?
A2: this compound is typically synthesized by reacting a copper(II) salt with acetylsalicylic acid (aspirin). Common methods include:
-
Reacting an aqueous solution of copper(II) sulfate with a solution of sodium acetylsalicylate (formed by dissolving aspirin in sodium carbonate or bicarbonate solution).[1]
-
Reacting copper(II) acetate with a solution of aspirin.[2]
-
Reacting copper(II) carbonate with a hot aqueous suspension of acetylsalicylic acid.[3]
Q3: My initial synthesis produces very fine, small crystals. Is this normal?
A3: Yes, it is common for the initial precipitation of this compound to yield a fine, microcrystalline powder, especially if the reactant solutions are mixed quickly or are highly concentrated.[4] Larger crystals are typically obtained through a subsequent recrystallization step or by carefully controlling the conditions of the initial precipitation.
Q4: Can the pH of the solution affect the crystal size of this compound?
A4: Yes, the pH of the crystallization medium can influence crystal size. Generally, adjusting the pH can alter the solubility of the compound and affect the rate of crystallization. For some compounds, a higher pH can lead to an increase in crystal size.[5] It is an important parameter to consider and optimize for your specific crystallization process.
Troubleshooting Guide: Small Crystal Size
This guide addresses common issues encountered during the synthesis and recrystallization of this compound that lead to the formation of small crystals.
| Issue | Potential Cause | Recommended Solution |
| Fine powder precipitates immediately upon mixing reactants. | Rapid nucleation due to high supersaturation. | 1. Decrease Reactant Concentrations: Use more dilute solutions of the copper salt and sodium acetylsalicylate.[4]2. Slow Addition: Add one reactant solution to the other very slowly and with constant, gentle stirring.[4]3. Control Temperature: Maintain a constant and slightly elevated temperature during the reaction to increase solubility and slow down precipitation. |
| Crystals obtained after cooling are very small and needle-like. | The cooling rate is too fast. | 1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, insulated from cold surfaces. Avoid using an ice bath for initial cooling.[6]2. Insulated Cooling: Place the crystallization vessel in a larger container of hot water (a water bath) and allow the entire system to cool to room temperature overnight. |
| Recrystallization yields a fine powder instead of larger crystals. | Inappropriate solvent system or rapid solvent evaporation/cooling. | 1. Solvent Selection: Ensure the chosen solvent has a significant difference in solubility for this compound at high and low temperatures. Isopropyl alcohol has been suggested for recrystallization.[3]2. Slow Evaporation: If using an evaporation method, cover the container with a watch glass or perforated parafilm to slow down the rate of solvent evaporation.3. Controlled Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent very slowly to the stirred solution to induce gradual precipitation. |
| Stirring seems to break the crystals. | High-speed or aggressive stirring. | 1. Gentle Agitation: Use a magnetic stirrer at a low speed to ensure homogeneity without causing mechanical stress on the growing crystals.[4]2. Avoid Mechanical Shock: Do not disturb or move the crystallization vessel once crystals begin to form. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Enhanced Crystal Size
This protocol focuses on the initial synthesis with conditions optimized for larger crystal formation.
-
Prepare Reactant Solutions:
-
Solution A (Sodium Acetylsalicylate): Dissolve acetylsalicylic acid in an aqueous solution of sodium bicarbonate or sodium carbonate. Use an excess of acetylsalicylic acid to prevent the precipitation of copper carbonate.[1] A suggested starting point is to dissolve 4.52 g of acetylsalicylic acid and 2.1 g of sodium bicarbonate in 100 mL of distilled water.[7]
-
Solution B (Copper(II) Sulfate): Prepare a dilute solution of copper(II) sulfate. A suggested starting point is to dissolve 2.0 g of copper(II) sulfate pentahydrate in 100 mL of distilled water.[7]
-
-
Controlled Precipitation:
-
Gently heat both solutions to approximately 40-60°C to increase solubility.
-
Place Solution A in a beaker with a magnetic stir bar set to a low stirring speed.
-
Using a burette or a dropping funnel, add Solution B to Solution A very slowly (e.g., 1-2 mL per minute). Slower mixing tends to generate larger crystals.[4]
-
A blue precipitate of this compound will form.
-
-
Crystal Growth and Isolation:
-
Once the addition is complete, turn off the heat and allow the mixture to cool to room temperature slowly and undisturbed.
-
After cooling, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water and then with a small amount of a suitable solvent like isopropanol to remove any unreacted aspirin.[3]
-
Allow the crystals to air dry.
-
Protocol 2: Recrystallization of this compound
This protocol is for increasing the size and purity of previously synthesized this compound.
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hot isopropyl alcohol has been shown to be effective.[3]
-
-
Dissolution:
-
Place the crude this compound powder in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropyl alcohol) and heat the mixture gently (e.g., in a water bath).
-
Continue adding small portions of the hot solvent until the this compound has just completely dissolved. Avoid adding an excess of solvent.
-
-
Slow Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling process further, the flask can be placed in an insulated container. Rapid cooling will result in the formation of smaller crystals.[6]
-
For further crystallization, the flask can be placed in a refrigerator after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the larger, recrystallized this compound crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of the cold recrystallization solvent.
-
Dry the purified crystals.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound -- properties & preparation [rexresearch.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
Removing unreacted starting materials from copper aspirinate.
Welcome to the technical support center for the synthesis and purification of copper aspirinate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in obtaining high-purity this compound by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities in crude this compound?
A1: The most common impurities are unreacted acetylsalicylic acid and the copper salt used in the synthesis (e.g., copper(II) sulfate or copper(II) carbonate). Another potential impurity is salicylic acid, which can form if the acetylsalicylic acid hydrolyzes during the reaction, particularly if heated for an extended period in an aqueous solution.[1] Visually, these often appear as white or off-white solid particles mixed with the blue this compound.[1]
Q2: Why is my this compound product a greenish color instead of bright blue?
A2: A greenish tint in your this compound can indicate the presence of impurities or a side reaction. One common cause is the formation of copper salicylate, which is a green precipitate. This can happen if the acetylsalicylic acid has hydrolyzed to salicylic acid. Additionally, the presence of unreacted copper carbonate, which can have a greenish-blue hue, can also contribute to this discoloration. In some cases, using dilute acetic acid to wash the product may help remove unreacted copper carbonate.
Q3: My synthesis resulted in a gel-like or oily blue product instead of a crystalline solid. What went wrong?
A3: The formation of a gel-like or oily precipitate instead of distinct crystals can be due to several factors. Rapid precipitation, often caused by using highly concentrated reactant solutions, can lead to the formation of smaller, less-ordered particles that appear as a gel. To encourage the formation of larger, more easily filterable crystals, it is recommended to use more dilute solutions and to mix them slowly with good stirring. In some instances, a blue oil has been reported, and allowing the mixture to air dry over several days may yield a waxy solid.
Q4: My final yield of this compound is very low. What are the potential causes?
A4: Low yield can be attributed to several factors throughout the synthesis and purification process. Incomplete reaction is a primary cause; ensure that the reaction has gone to completion, which can be visually monitored by the cessation of gas evolution (if using copper carbonate) and a distinct color change.[2] Loss of product during purification, particularly during filtration and washing steps, is another common issue. Ensure you are using appropriate filter paper and washing with cold solvents to minimize dissolution of the this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| White solid impurities visible in the blue product. | Unreacted acetylsalicylic acid or copper sulfate. | Wash the crude product with a solvent in which the impurities are soluble but the product is not, such as cold distilled water or isopropyl alcohol.[1] |
| Product has a greenish tint. | Presence of copper salicylate (from hydrolysis of aspirin) or unreacted copper carbonate. | Ensure minimal heating time to prevent aspirin hydrolysis. A wash with dilute acetic acid may help remove unreacted copper carbonate. |
| Formation of a gel-like or oily precipitate. | Reactant solutions are too concentrated, leading to rapid precipitation. | Use more dilute solutions of your reactants. Mix the solutions slowly and with continuous stirring to promote the growth of larger crystals. |
| Low final yield. | Incomplete reaction, loss of product during transfers and filtration, or dissolution of the product during washing. | Ensure the reaction goes to completion. Use a minimal amount of cold washing solvent. Carefully transfer the product between vessels. |
| Product appears to be a mixture of different colored solids. | Incomplete reaction and presence of multiple impurities. | A thorough purification process, potentially involving both washing and recrystallization, is necessary. |
Experimental Protocols for Purification
Here are detailed protocols for the most common methods of purifying crude this compound.
Protocol 1: Washing with Isopropyl Alcohol
This method is effective for removing unreacted acetylsalicylic acid and salicylic acid.
-
Transfer the crude, filtered this compound to a clean beaker.
-
Add a sufficient volume of isopropyl alcohol to create a slurry (e.g., 100 mL for every 5-10 grams of crude product).
-
Stir the slurry vigorously for 5-10 minutes. This allows the soluble impurities to dissolve in the isopropyl alcohol.
-
Allow the this compound to settle. The supernatant should be a clear or slightly colored liquid.
-
Decant the supernatant or filter the mixture using vacuum filtration to collect the purified this compound.
-
Wash the collected solid with a small amount of fresh, cold isopropyl alcohol.
-
Dry the purified this compound thoroughly.
Protocol 2: Recrystallization from Hot Isopropyl Alcohol
Recrystallization can yield a product with higher purity than washing alone, but may result in a lower yield.
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot isopropyl alcohol to just dissolve the solid. This should be done with gentle heating and stirring.
-
Once the this compound is dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol.
-
Dry the purified this compound crystals.
Data Presentation
Solubility Data
The effectiveness of the washing procedures relies on the differential solubility of this compound and the common impurities in the chosen solvents.
| Compound | Solubility in Water ( g/100 mL) | Solubility in Isopropyl Alcohol |
| This compound | Insoluble[3][4] | Sparingly soluble, more soluble when hot[2] |
| Acetylsalicylic Acid | ~0.34 g/100 mL at 25°C | Soluble |
| Copper(II) Sulfate | 31.6 g/100 mL at 20°C[5] | Insoluble |
| Copper(II) Carbonate | Insoluble (~0.000146 g/100 mL at 20°C)[6] | Insoluble[6] |
Purity Assessment
Several analytical techniques can be used to assess the purity of your this compound.
| Analytical Technique | Expected Result for Pure this compound | Indication of Impurities |
| Melting Point | Sharp melting point around 248-255 °C (with decomposition).[3][7] | A broad and depressed melting point range.[8] |
| Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value. | Multiple spots indicating the presence of unreacted starting materials or byproducts. For example, in a suitable solvent system, salicylic acid will have a different Rf value than acetylsalicylic acid.[9][10][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the carboxylate and ester functional groups of the aspirinate ligand coordinated to copper. Key bands include those for C=O stretching of the ester and carboxylate groups, and Cu-O vibrations.[12] | The presence of a broad O-H stretch may indicate salicylic acid. Additional peaks corresponding to the starting materials would also indicate impurity. |
Mandatory Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of crude this compound.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. Copper(II) carbonate basic [chembk.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. experimental chemistry - How to interpret TLC data regarding the purity of one’s sample - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. brainly.com [brainly.com]
- 11. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Copper Aspirinate vs. Aspirin: A Comparative Analysis of Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between established drugs and their derivatives is paramount. This guide provides a detailed comparison of the anti-inflammatory properties of copper aspirinate and its parent compound, aspirin, supported by experimental data and mechanistic insights.
This compound, a chelate of copper and aspirin, has demonstrated enhanced anti-inflammatory activity compared to aspirin alone in various preclinical models.[1][2] This heightened efficacy is attributed to a combination of factors, including a potentially modified mechanism of action at the enzymatic level and the intrinsic anti-inflammatory properties of copper itself. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways that differentiate these two compounds.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the key quantitative data from comparative studies on the anti-inflammatory effects of this compound and aspirin.
| Parameter | This compound | Aspirin | Study Details |
| COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) | 3.33 ± 0.89 | 0.42 ± 0.12 | In vitro assay using endothelial cells for COX-1 and macrophages for COX-2.[3] |
| IC50 for COX-1 Inhibition | 1.03 ± 0.15 mM | Not explicitly stated, but weaker than this compound's effect on PGE2 | Based on 6-keto-PGF1α production in endothelial cells.[3] |
| IC50 for COX-2 Inhibition | 0.32 ± 0.04 mM | Not explicitly stated, but stronger than this compound's effect on 6-keto-PGF1α | Based on PGE2 production in macrophages.[3] |
| Inhibition of Carrageenan-Induced Paw Edema | Significant suppression at 25 mg/kg | Required higher doses for similar effect | In vivo study in rats.[1] |
| Inhibition of Xylene-Induced Ear Swelling | 50 mg/kg showed activity equal to aspirin at 200 mg/kg | 200 mg/kg | In vivo study in mice.[1] |
| Inhibition of Turpentine-Elicited Air Pouch Granuloma | 50 mg/kg showed activity equal to aspirin at 200 mg/kg | 200 mg/kg | In vivo study in rats.[1] |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for both aspirin and this compound is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4]
Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[5][6] This non-selective inhibition, particularly of COX-1 in the gastric mucosa, is associated with the common side effect of gastrointestinal irritation.[4][7]
Research suggests that this compound acts as a more selective inhibitor of COX-2.[3][8] This increased selectivity may explain its enhanced anti-inflammatory potency and potentially reduced gastrointestinal side effects compared to aspirin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies comparing the anti-inflammatory effects of this compound and aspirin.
In Vitro COX Inhibition Assay
This experiment aimed to determine the selective inhibition of COX-1 and COX-2 by this compound and aspirin.[3]
-
COX-1 Model: Human umbilical vein endothelial cell line (ECV304) was used. These cells constitutively express COX-1.
-
COX-2 Model: Mouse macrophage cell line (J774.1) was stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Treatment: Cells were incubated with varying concentrations of this compound or aspirin.
-
Measurement:
-
For COX-1 activity, the production of 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin) was measured in the cell culture supernatant using a radioimmunoassay (RIA).
-
For COX-2 activity, the production of prostaglandin E2 (PGE2) was measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated for both compounds on each enzyme to determine the selectivity index.
In Vivo Anti-inflammatory Models in Rodents
These experiments evaluated the anti-inflammatory effects of orally administered this compound and aspirin in established animal models of inflammation.[1]
-
Animals: Male Wistar rats and Kunming mice were used.
-
Carrageenan-Induced Paw Edema (Rat):
-
A sub-plantar injection of 1% carrageenan was administered to the right hind paw of the rats to induce acute inflammation.
-
This compound (25 mg/kg) or aspirin was administered orally one hour prior to the carrageenan injection.
-
Paw volume was measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition was calculated by comparing the paw volume of the treated group to that of a control group.
-
-
Xylene-Induced Ear Swelling (Mouse):
-
Xylene was applied to the anterior and posterior surfaces of the right ear of the mice to induce inflammation.
-
This compound (50 mg/kg) or aspirin (200 mg/kg) was administered orally 30 minutes prior to the xylene application.
-
After two hours, the mice were euthanized, and circular sections of both ears were weighed.
-
The difference in weight between the right and left ear punches was used as a measure of the inflammatory edema.
-
-
Turpentine-Elicited Air Pouch Granuloma (Rat):
-
An air pouch was created on the back of the rats by subcutaneous injection of air.
-
Turpentine was injected into the air pouch to induce a chronic inflammatory response and granuloma formation.
-
This compound (50 mg/kg) or aspirin (200 mg/kg) was administered orally once daily for six days.
-
On the seventh day, the rats were euthanized, and the granuloma tissue was dissected and weighed.
-
Concluding Remarks
The available experimental data indicates that this compound is a more potent and selective inhibitor of COX-2 compared to aspirin. This translates to enhanced anti-inflammatory activity in various preclinical models of inflammation. The increased selectivity for COX-2 may also confer a more favorable safety profile, particularly concerning gastrointestinal side effects, although this requires further clinical investigation. For drug development professionals, this compound represents a promising modification of a classic anti-inflammatory agent, warranting further exploration for its potential therapeutic benefits in inflammatory disorders.
References
- 1. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Copper-aspirin complex inhibits cyclooxygenase-2 more selectively than aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. How aspirin works - UChicago Medicine [uchicagomedicine.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Copper Aspirinate and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of copper aspirinate with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, anti-inflammatory efficacy, and gastrointestinal side effects, supported by experimental data.
Mechanism of Action: A Focus on Cyclooxygenase Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation. Conversely, COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, particularly gastrointestinal complications, are linked to the inhibition of COX-1. Therefore, the ratio of COX-1 to COX-2 inhibition is a critical parameter in evaluating the safety profile of an NSAID.
This compound has been shown to be a more selective inhibitor of COX-2 compared to its parent compound, aspirin. This increased selectivity is thought to contribute to its enhanced anti-inflammatory activity and improved gastrointestinal tolerability.
Signaling Pathway of Prostaglandin Synthesis and NSAID Intervention
Caption: Mechanism of NSAID action on the prostaglandin synthesis pathway.
Comparative Anti-Inflammatory Efficacy
The anti-inflammatory activity of NSAIDs is commonly evaluated using the carrageenan-induced paw edema model in rats. This model induces a localized inflammatory response, and the reduction in paw volume following drug administration is a measure of anti-inflammatory efficacy.
Studies have demonstrated that this compound exhibits significantly greater anti-inflammatory activity compared to aspirin. For instance, a dose of 50 mg/kg of this compound was found to be as effective as 200 mg/kg of aspirin in inhibiting xylene-induced ear swelling in mice.[1] In the carrageenan-induced paw edema model in rats, 25 mg/kg of this compound produced a significant and sustained anti-inflammatory effect.[1]
| Drug | Dose (mg/kg) | % Inhibition of Edema | Reference |
| This compound | 25 | Significant suppression | [1] |
| Aspirin | 200 | Equivalent to 50mg/kg this compound | [1] |
| Diclofenac | 5 | ~50% | [2] |
| Ibuprofen | 40 | ~45% | [3] |
| Naproxen | 20 | ~50% | [4] |
| Celecoxib | 10 | ~40% | [5] |
| Note: The percentage of inhibition can vary based on the specific experimental conditions. This table provides an approximate comparison based on available literature. |
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Comparative Gastrointestinal Safety
The most common and significant side effect of NSAID therapy is gastrointestinal toxicity, ranging from dyspepsia to peptic ulcers and bleeding. This is primarily due to the inhibition of COX-1, which is essential for maintaining the protective mucosal lining of the stomach.
The gastrointestinal safety of NSAIDs is often assessed by determining the ulcer index in animal models. This index provides a quantitative measure of the extent and severity of gastric mucosal damage.
While some studies suggest that this compound has a better gastrointestinal safety profile than aspirin, there is also conflicting evidence. One study found that this compound was at least as damaging as aspirin to the gastric mucosa in rats.[6] However, other research indicates that the complexation of aspirin with copper reduces its ulcerogenic potential.[5] More research is needed to definitively establish the gastrointestinal safety of this compound in comparison to a broader range of NSAIDs.
| Drug | Ulcer Index (Mean ± SEM) | Reference |
| Aspirin | 24.4 | [7] |
| Diclofenac | 24.4 | [7] |
| Ibuprofen | - | - |
| Naproxen | - | - |
| Celecoxib | - | - |
| This compound | - | - |
| Note: Direct comparative data for the ulcer index of all listed drugs under identical experimental conditions is not readily available in the literature. The provided data for aspirin and diclofenac are from a single study for illustrative purposes. |
Experimental Workflow for NSAID-Induced Gastric Ulcer Model
Caption: Workflow for assessing NSAID-induced gastric mucosal damage.
Data on COX-1/COX-2 Inhibition
The selectivity of an NSAID for COX-2 over COX-1 is a key indicator of its potential gastrointestinal safety. This is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio suggests greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | 1.03 | 0.32 | 3.22 | [8] |
| Aspirin | 0.18 | 0.43 | 0.42 | [8] |
| Ibuprofen | 12 | 80 | 0.15 | [9] |
| Diclofenac | 0.076 | 0.026 | 2.92 | [9] |
| Naproxen | 2.4 | 1.9 | 1.26 | [10] |
| Celecoxib | 82 | 6.8 | 12.06 | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compounds (this compound, other NSAIDs) and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (n=6 per group): control (vehicle), standard (e.g., indomethacin), and test groups (different doses of the test compound).
-
The respective treatments are administered orally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the ulcerogenic potential of a test compound.
Materials:
-
Male Wistar rats (180-220g)
-
Test compounds (this compound, other NSAIDs) and vehicle
-
Dissecting microscope
-
Scoring scale for ulcer index
Procedure:
-
Animals are fasted for 24 hours before the experiment, with free access to water.
-
The test compounds or vehicle are administered orally.
-
After a predetermined time (e.g., 4-6 hours), the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers or erosions using a dissecting microscope.
-
The severity of the lesions is scored based on a predefined scale (e.g., 0 = no lesion; 1 = mucosal edema and redness; 2 = one or two small lesions; 3 = multiple small lesions; 4 = one or more large ulcers).
-
The ulcer index is calculated for each group. The sum of the scores for each stomach is divided by the number of animals in the group.
Conclusion
This compound demonstrates enhanced anti-inflammatory potency and greater selectivity for COX-2 compared to aspirin. This suggests a potential for a better therapeutic window with an improved gastrointestinal safety profile. However, the available data on its gastrointestinal effects are conflicting, and direct comparative studies against a wider range of commonly used NSAIDs are necessary to definitively establish its relative safety and efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound as a safer alternative to traditional NSAIDs.
References
- 1. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 3. ajmc.com [ajmc.com]
- 4. Experiment no 1 | PPTX [slideshare.net]
- 5. The role of copper in preventing gastrointestinal damage by acidic anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of aspirin and this compound with respect to gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Copper Aspirinate Demonstrates Superior Efficacy Over Salicylic Acid in Preclinical Models
A comprehensive review of experimental data indicates that copper aspirinate, a coordination complex of copper and acetylsalicylic acid, exhibits significantly enhanced anti-inflammatory, analgesic, and anti-platelet properties compared to salicylic acid, the primary active metabolite of aspirin. This heightened efficacy suggests a potential therapeutic advantage for this compound in the management of inflammatory conditions, pain, and thrombotic disorders.
Enhanced Anti-Inflammatory Activity
In preclinical models of acute inflammation, this compound has been shown to be a more potent anti-inflammatory agent than aspirin. Notably, in a study utilizing the carrageenan-induced paw edema model in rats, a 50 mg/kg oral dose of this compound demonstrated equivalent anti-inflammatory activity to a 200 mg/kg dose of aspirin, suggesting a four-fold increase in potency.[1] Another study confirmed that a 25 mg/kg dose of this compound significantly suppressed acute paw edema induced by carrageenan over a six-hour period.[1]
The anti-inflammatory effects of salicylic acid, while significant, are generally considered less potent than those of its parent compound, aspirin, particularly in models where prostaglandin synthesis is a key driver of inflammation. One study investigating the anti-inflammatory actions of both aspirin and sodium salicylate found their potencies to be nearly equal in the carrageenan-induced paw edema, cotton pellet granuloma, and adjuvant arthritis tests in rats.[2] This suggests that the superior efficacy of this compound over aspirin would likely extend to a comparison with salicylic acid.
Quantitative Comparison of Anti-Inflammatory Efficacy
| Compound | Model | Animal | Dosage | Effect | Reference |
| This compound | Carrageenan-induced paw edema | Rat | 50 mg/kg (oral) | Equivalent to 200 mg/kg Aspirin | [1] |
| This compound | Carrageenan-induced paw edema | Rat | 25 mg/kg (oral) | Significant suppression of edema | [1] |
| This compound | Xylene-induced ear swelling | Mouse | 50 mg/kg (oral) | Equivalent to 200 mg/kg Aspirin | [1] |
| Aspirin | Carrageenan-induced paw edema | Rat | 200 mg/kg (oral) | Equivalent to 50 mg/kg this compound | [1] |
| Sodium Salicylate | Carrageenan-induced paw edema | Rat | - | Almost equal potency to Aspirin | [2] |
Superior Analgesic Effects
The analgesic properties of this compound also appear to surpass those of salicylic acid. In a study using the adjuvant-induced arthritis lameness test in rats, aspirin was found to be approximately five times more potent as an analgesic than sodium salicylate.[2] Given that this compound has demonstrated stronger analgesic effects than aspirin, it can be inferred that it would also be significantly more potent than salicylic acid. This enhanced analgesic activity is likely attributable to a combination of factors, including improved absorption and potentially different interactions with pain signaling pathways.
Potent Anti-Platelet Aggregation
This compound exhibits markedly superior anti-platelet activity compared to aspirin, and by extension, salicylic acid, which has little to no direct anti-platelet effect. In-vitro studies have consistently shown that this compound is a more potent inhibitor of platelet aggregation induced by various agonists, including arachidonic acid (AA), ADP, and PAF.[3]
One study reported an IC50 value of 13.2 µM for this compound in inhibiting arachidonic acid-induced platelet aggregation, highlighting its significant inhibitory capacity.[4] In vivo studies have further substantiated these findings, demonstrating that this compound has a more potent and longer-lasting anti-platelet effect than aspirin when administered intragastrically.[4] This is attributed to its ability to inhibit platelet cyclooxygenase and the release of active substances from platelets, as well as promoting the levels of the anti-aggregatory prostacyclin (PGI2).[3]
Quantitative Comparison of Anti-Platelet Efficacy (IC50 Values)
| Compound | Agonist | IC50 | Reference |
| This compound | Arachidonic Acid | 13.2 µM | [4] |
Mechanisms of Action: A Comparative Overview
The primary mechanism of action for salicylic acid is the reversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Aspirin, on the other hand, irreversibly acetylates and inhibits COX enzymes.
This compound is believed to exert its enhanced effects through a multi-faceted mechanism. It is thought to deliver both copper and the salicylate moiety to the site of inflammation more effectively. Copper itself possesses anti-inflammatory and antioxidant properties, potentially contributing to the overall therapeutic effect. Furthermore, some evidence suggests that this compound may exhibit a more selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which could lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Caption: Comparative mechanism of action of Salicylic Acid and this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (this compound, salicylic acid/aspirin) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
Methodology:
-
Animals: Swiss albino mice (20-25g) are commonly used.
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation.
Methodology:
-
Blood Collection: Blood is collected from healthy human donors or animal subjects (e.g., rabbits) into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. An aggregating agent (e.g., arachidonic acid, ADP, collagen) is added to induce aggregation.
-
Inhibition Assessment: The test compound is pre-incubated with the PRP before the addition of the aggregating agent. The degree of inhibition of aggregation is measured by the change in light transmission through the sample.
-
Data Analysis: The concentration of the compound that inhibits aggregation by 50% (IC50) is calculated.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
References
- 1. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of copper-aspirin complex on platelet aggregation and thrombosis in rabbits and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Copper Aspirinate: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of copper aspirinate, presenting available experimental data and detailed methodologies. The primary focus is on its superoxide dismutase (SOD)-mimetic activity, a key feature distinguishing it from its parent compound, aspirin.
Executive Summary
Data Presentation: Comparison of Antioxidant Activity
The antioxidant activity of this compound has been primarily evaluated through its SOD-mimetic function. Direct comparisons with aspirin using common radical scavenging assays are limited. However, qualitative comparisons with other copper complexes provide valuable context.
| Compound | Antioxidant Activity (SOD-Mimetic) | Key Findings |
| This compound | Possesses significant SOD-mimetic activity. | Activity is reported to be slightly greater than that of copper (II) sulfate and copper (II) acetate, and slightly less than copper (II) salicylate. |
| Aspirin | Weak to negligible intrinsic SOD-mimetic activity. | Its primary mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes. |
| Copper (II) Sulfate | Exhibits some level of SOD-mimetic activity. | Serves as a basic copper salt control in comparative studies. |
| Copper (II) Acetate | Exhibits some level of SOD-mimetic activity. | Another copper salt used for comparative analysis. |
| Copper (II) Salicylate | Shows potent SOD-mimetic activity. | Often used as a positive control for copper-based SOD mimetics. |
Note: Quantitative IC50 values for the DPPH and ABTS assays for this compound are not available in the reviewed literature, preventing a direct quantitative comparison with aspirin in these specific tests.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity are provided below.
Superoxide Dismutase (SOD)-Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay spectrophotometrically measures the inhibition of cytochrome c reduction by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (0.05 U/mL)
-
Test compounds (this compound, Aspirin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm for 5 minutes, recording readings every 30 seconds. The absorbance increase corresponds to the reduction of cytochrome c.
-
The percentage inhibition of cytochrome c reduction is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value (the concentration of the test compound that inhibits 50% of cytochrome c reduction) is determined by plotting the percentage inhibition against the concentration of the test compound.
Electron Spin Resonance (ESR) Spectroscopy (Spin Trapping Method)
ESR spectroscopy, in conjunction with a spin trapping agent, is used to detect and quantify the scavenging of superoxide radicals.
Materials:
-
Phosphate buffer (pH 7.4)
-
Hypoxanthine (HPX)
-
Xanthine oxidase (XOD)
-
Spin trap agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)
-
Test compounds
-
ESR spectrometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HPX, and the spin trap DMPO.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Transfer the reaction mixture to a quartz flat cell and place it in the ESR spectrometer.
-
Record the ESR spectrum of the DMPO-OOH spin adduct.
-
The intensity of the ESR signal is proportional to the amount of superoxide radical trapped. The decrease in signal intensity in the presence of the test compound indicates its superoxide scavenging activity.
-
Quantify the scavenging activity by comparing the signal intensity with that of a control reaction without the test compound.
In Vitro Cell Survival Assay (UVB-Induced Oxidative Stress)
This assay assesses the protective effect of this compound against cell death induced by oxidative stress from UVB irradiation in a cell culture model.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
UVB light source
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Seed HaCaT cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24 hours).
-
Wash the cells with PBS and expose them to a specific dose of UVB radiation.
-
After irradiation, replace the PBS with a fresh culture medium containing the test compounds and incubate for a further 24-48 hours.
-
Assess cell viability using a suitable reagent (e.g., MTT). This involves incubating the cells with the reagent and then measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell survival relative to the non-irradiated control cells.
Mandatory Visualizations
Experimental Workflow for Antioxidant Activity Validation
Caption: Workflow for validating the antioxidant activity of this compound.
Proposed Signaling Pathway: SOD-Mimetic Activity
Caption: Catalytic cycle of this compound's SOD-mimetic activity.
A Comparative Analysis of Copper Aspirinate and Copper Salicylate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of copper aspirinate and copper salicylate. The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of these two copper complexes. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and copper salicylate are coordination complexes that have garnered significant interest for their enhanced therapeutic properties compared to their parent ligands, aspirin and salicylic acid. Both compounds exhibit notable anti-inflammatory, antioxidant, and potential anticancer activities. This guide delves into a side-by-side comparison of their performance in these key biological areas, supported by experimental data. While both complexes show promise, subtle differences in their activity profiles may influence their suitability for specific therapeutic applications.
Anti-inflammatory Activity
Both this compound and copper salicylate have demonstrated potent anti-inflammatory effects, often exceeding that of their parent compounds. The presence of copper is believed to contribute to this enhanced activity through various mechanisms, including the modulation of inflammatory pathways.
Comparative Data
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| This compound | Rat | Carrageenan-induced paw edema | 25 mg/kg (oral) | Significant suppression for over 6 hours | [1] |
| This compound | Mouse | Xylene-induced ear swelling | 50 mg/kg (oral) | Marked inhibition (equal to 200 mg/kg aspirin) | |
| Copper Salicylate | Rat | Carrageenan-induced paw edema | Not specified | More effective than parent ligand |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the hind paw of the rats.
-
Drug Administration: The test compounds (this compound, copper salicylate, or control) are administered orally at specified doses, usually one hour before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Xylene-Induced Ear Edema in Mice:
This model is used to evaluate the anti-inflammatory effect on topical inflammation.
-
Animal Model: Mice (e.g., Kunming strain) are used.
-
Procedure: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.
-
Drug Administration: The test compounds are administered orally prior to the application of xylene.
-
Measurement: After a specified time (e.g., 1 hour), the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the right and left ear punches is taken as a measure of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Antioxidant Activity
This compound and copper salicylate exhibit significant antioxidant properties, primarily through their ability to mimic the activity of the superoxide dismutase (SOD) enzyme. This SOD-mimetic activity allows them to scavenge superoxide radicals, which are implicated in oxidative stress and cellular damage.
Comparative Data
| Compound | Assay | IC50 (μM) | Reference |
| This compound | SOD-mimetic activity (Cytochrome c reduction) | 1.1 | [2][3] |
| Copper Salicylate | SOD-mimetic activity (Cytochrome c reduction) | 0.44 | [2][3] |
Note: A lower IC50 value indicates greater potency.
Based on the available data, copper salicylate demonstrates a stronger SOD-mimetic activity than this compound.[2][3]
Experimental Protocols
SOD-mimetic Activity Assay (Cytochrome c Reduction Method):
This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals.
-
Reagents: Xanthine, xanthine oxidase (to generate superoxide radicals), cytochrome c, and the test compounds (this compound and copper salicylate).
-
Procedure: The reaction mixture containing xanthine and cytochrome c is prepared in a suitable buffer. The test compound is added at various concentrations. The reaction is initiated by the addition of xanthine oxidase.
-
Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Data Analysis: The percentage inhibition of cytochrome c reduction is calculated for each concentration of the test compound. The IC50 value, the concentration required to cause 50% inhibition, is then determined.
Experimental Workflow: SOD-mimetic Activity Assay
Anticancer Activity
While the anticancer potential of various copper complexes is an active area of research, direct comparative studies with quantitative data for this compound and copper salicylate are limited. However, the available literature suggests that copper complexes, in general, can induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. One study on a modified copper salicylate complex, [Cu(sal)(phen)], demonstrated significant cytotoxicity against colorectal cancer cell lines.
Comparative Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| [Cu(sal)(phen)] | HCT116 (Colon Cancer) | Not Specified | 4.28 (48h) | |
| [Cu(sal)(phen)] | SW480 (Colon Cancer) | Not Specified | 3.48 (72h) |
Proposed Mechanism of Action
Pharmacokinetics
Understanding the pharmacokinetic profiles of this compound and copper salicylate is crucial for their development as therapeutic agents. Available studies provide insights into their absorption, distribution, metabolism, and excretion.
Comparative Data
| Parameter | This compound (in Humans) | Copper Salicylate (in Rats) | Reference |
| Administration | 60 mg oral dose | 10 mg/kg I.V. dose | [4][5][6][7] |
| Tmax (h) | 0.72 | Not Applicable (I.V.) | [4][5][6] |
| Cmax (mg/L) | 0.38 | Not Applicable (I.V.) | [4][5][6] |
| t1/2 (h) | 8.67 | Not directly comparable | [4][5][6] |
| Clearance (L/h) | 66.30 | 1.08 ± 0.153 ml/(min-kg) | [4][5][6][7] |
| Volume of Distribution (Vd) | 829 L/kg | 243.4 ± 44.96 ml/kg | [4][5][6][7] |
Note: The pharmacokinetic data for this compound was obtained from a study in human volunteers, while the data for copper salicylate was from a study in rats. Direct comparison should be made with caution due to interspecies differences.
Experimental Protocols
Pharmacokinetic Study in Humans (for this compound):
-
Subjects: Healthy human volunteers.
-
Drug Administration: A single oral dose of this compound (e.g., 60 mg) is administered.[4][5][6]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Analysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, t1/2, Clearance, Vd) are calculated from the plasma concentration-time data.
Pharmacokinetic Study in Rats (for Copper Salicylate):
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Drug Administration: The compound is administered intravenously (I.V.) at a specific dose (e.g., 10 mg/kg of salicylic acid equivalent).[7]
-
Sample Collection: Serial blood samples are drawn at various time points post-administration.
-
Analysis: Plasma concentrations of the compound are measured using an appropriate analytical technique.
-
Data Analysis: Pharmacokinetic parameters are determined by analyzing the plasma concentration-time profile.
Toxicity Profile
The toxicity of these copper complexes is a critical consideration for their therapeutic use. Gastrointestinal side effects are a common concern with non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.
Comparative Data
-
This compound: Studies on gastric mucosal damage in rats suggest that this compound may be at least as damaging as aspirin itself.[8] It has been observed to produce widespread superficial erosions.[8] One study indicated that chronic oral treatment of adjuvant arthritic rats with this compound resulted in a significant accumulation of copper in the liver.[9]
-
Copper Salicylate: Direct comparative data on the gastrointestinal toxicity of copper salicylate versus this compound is limited in the reviewed literature.
Experimental Protocols
Gastric Mucosal Damage Assessment in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The test compounds are administered orally to fasted rats.
-
Measurement: After a specific period, the stomachs are removed, and the gastric mucosa is examined for lesions, erosions, and ulcers. The severity of the damage can be scored. Another method involves measuring the gastric mucosal potential difference (GPD), where a decrease indicates mucosal damage.
-
Data Analysis: The extent and severity of gastric damage are compared between the different treatment groups.
Conclusion
Both this compound and copper salicylate exhibit enhanced biological activities compared to their parent ligands, making them promising candidates for further therapeutic development.
-
In terms of anti-inflammatory activity , both compounds are potent, with some studies suggesting copper salicylate may be more effective than its parent ligand.
-
For antioxidant activity , specifically SOD-mimetic function, the available data indicates that copper salicylate is more potent than this compound.
-
Pharmacokinetic profiles differ, and the available data is from different species, making direct comparison challenging.
-
Regarding toxicity , this compound has been shown to cause gastric mucosal damage and lead to copper accumulation in the liver with chronic use. A more detailed comparative toxicity study with copper salicylate is needed.
Researchers and drug development professionals should consider these comparative points when designing future studies and selecting candidates for specific therapeutic targets. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these two intriguing copper complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of aspirin and this compound with respect to gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Copper Aspirinate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of copper aspirinate and the well-established chemotherapeutic agent, cisplatin. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to inform future research and drug development in oncology.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis. This compound, a metal complex of the common non-steroidal anti-inflammatory drug aspirin, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. While direct, head-to-head comparative studies on the cytotoxicity of this compound and cisplatin are limited, this guide consolidates available data to provide a comparative overview.
Performance Comparison: Cytotoxicity
Quantitative analysis of cytotoxicity is crucial for evaluating the potential of a compound as an anticancer agent. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this purpose.
Quantitative Cytotoxicity Data
Table 1: IC50 Values of Cisplatin in Human Breast Cancer (MCF-7) Cells
| Treatment Duration | IC50 (µM) | Reference |
| 96 hours | Not specified | [3] |
| Not specified | 0.65 (parental), 2.8 (resistant) | [4] |
| 39 hours | 18.53 (parental), 33.58 (resistant) | [5] |
| Not specified | 10 | [6] |
Table 2: IC50 Values of Cisplatin in Human Cervical Cancer (HeLa) Cells
| Treatment Duration | IC50 (µM) | Reference |
| 24 hours | 22.4 - 25.5 | [7][8] |
| 48 hours | 7.7 - 12.3 | [7][8] |
| 72 hours | Not specified | [9] |
| Not specified | 5.8 - 19.8 (density dependent) | [10] |
Table 3: IC50 Values of Cisplatin in Human Lung Carcinoma (A549) Cells
| Treatment Duration | IC50 (µM) | Reference |
| 24 hours | 16.48 (sensitive), 33.85 (resistant) | [11] |
| 72 hours | 9.73 (monolayer), 20.71 (spheroids) | [12] |
| Not specified | 9 | [13] |
| 24 hours | 17.8 - 23.4 | [14] |
| 48 hours | Not specified | [15] |
Table 4: IC50 Values of Cisplatin in Human Liver Carcinoma (HepG2) Cells
| Treatment Duration | IC50 (µM) | Reference |
| 24 hours | 25.5 | [8] |
| 48 hours | 7.7 | [8] |
| 24 hours | 58 - 65 | [16] |
| Not specified | 7 µg/ml | [17] |
| 24 hours | 16.09 (monoculture), 38.23 (co-culture) | [18] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.[19][20]
Mechanisms of Action and Signaling Pathways
Cisplatin: DNA Damage and Apoptosis
Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, primarily intrastrand crosslinks between purine bases.[7] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways. Key signaling pathways involved in cisplatin-induced apoptosis include:
-
p53-dependent pathway: DNA damage activates the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and PUMA.
-
Mitochondrial (intrinsic) pathway: The accumulation of DNA damage leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute apoptosis.
-
Death receptor (extrinsic) pathway: Cisplatin can also activate cell surface death receptors, such as Fas, leading to the activation of caspase-8 and subsequent apoptosis.
This compound: A Multifaceted Mechanism
The precise cytotoxic mechanism of this compound is less defined than that of cisplatin. However, based on the activities of other copper complexes and aspirin itself, a multi-pronged mechanism is likely.[21][22]
-
Reactive Oxygen Species (ROS) Generation: Copper ions can catalyze the generation of ROS, leading to oxidative stress.[23][24] This can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.
-
Mitochondrial Dysfunction: Excessive intracellular copper can accumulate in the mitochondria, disrupting the electron transport chain and leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[23]
-
Inhibition of Cyclooxygenase (COX): As a derivative of aspirin, this compound likely retains the ability to inhibit COX enzymes, which can have downstream effects on cell proliferation and apoptosis.
-
Induction of Paraptosis: Some copper complexes have been shown to induce a form of programmed cell death called paraptosis, which is characterized by vacuolization of the cytoplasm and endoplasmic reticulum swelling, and is independent of caspases.[25]
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of cytotoxicity. The following are detailed methodologies for two commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or cisplatin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in control wells with maximum LDH release (lysed cells) and spontaneous LDH release (untreated cells).
Conclusion and Future Directions
Cisplatin remains a potent and widely used anticancer drug with a well-characterized mechanism of action. This compound, while showing promise in preclinical studies for various therapeutic applications, requires more rigorous investigation into its cytotoxic effects against a broad range of cancer cell lines. The lack of available IC50 data for this compound is a critical knowledge gap that needs to be addressed to fully assess its potential as a chemotherapeutic agent.
Future research should focus on:
-
Direct comparative studies: Performing head-to-head cytotoxicity assays of this compound and cisplatin on a panel of cancer cell lines.
-
Mechanistic studies: Elucidating the specific signaling pathways involved in this compound-induced cell death.
-
In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.
By addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound in oncology and its standing relative to established drugs like cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. science.utm.my [science.utm.my]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 20. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review | springermedizin.de [springermedizin.de]
- 22. Frontiers | Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations [frontiersin.org]
- 23. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
In Vivo Comparison of Copper Aspirinate and Aspirin on Gastric Mucosa: A Guide for Researchers
This guide provides a comparative analysis of the in vivo effects of copper aspirinate and aspirin on the gastric mucosa, targeted at researchers, scientists, and drug development professionals. The information presented is based on available experimental data, highlighting key differences in their gastric damaging and potential protective mechanisms.
Quantitative Comparison of Gastric Mucosal Effects
The in vivo effects of aspirin and this compound on the gastric mucosa have yielded conflicting results in different studies. Older research suggests that this compound may be as damaging as aspirin, while other evidence points to a gastroprotective role for copper complexes. This section summarizes the available quantitative and semi-quantitative data from animal studies.
Table 1: Comparison of Gastric Mucosal Damage
| Parameter | Aspirin | This compound | Key Findings | Reference |
| Macroscopic Erosions | Produces deep erosions | Produces more widespread but superficial erosions | One study found this compound to be at least as damaging as aspirin, though the nature of the erosions differed. | [1] |
| Gastric Mucosal Potential Difference (GPD) | Causes a decrease in GPD | Causes a significantly greater decrease in GPD compared to aspirin alone | Systems containing copper (II) ions, including this compound, led to a more pronounced drop in GPD, which is an indicator of mucosal damage. | [2] |
| Ulcer Index (in a copper nicotinate study) | High ulcer index in aspirin-induced ulcer models | A copper complex (copper nicotinate) significantly reduced the ulcer index. | While not this compound, this study on a similar copper complex suggests a potential for ulcer reduction. | [3] |
Table 2: Potential Gastroprotective Mechanisms of Copper Complexes
| Mechanism | Observation with Copper Complexes | Potential Implication for this compound | Reference |
| Mucus Secretion | Copper complexes have been shown to increase mucus secretion. | May contribute to a protective barrier against gastric acid. | [4] |
| Superoxide Dismutase (SOD) Activity | Copper complexes, including this compound, exhibit SOD-mimetic activity, scavenging superoxide radicals. | Could reduce oxidative stress and inflammation in the gastric mucosa. | [5][6] |
| Prostaglandin E2 (PGE2) Levels | A copper-nicotinate complex increased PGE2 content in the gastric mucosa. | May enhance mucosal defense, as PGE2 is a key gastroprotective prostaglandin. | [6] |
Experimental Protocols
This section details a representative experimental protocol for inducing and evaluating gastric ulcers in a rat model, based on methodologies described in the literature.[7][8][9][10]
Objective: To assess and compare the ulcerogenic potential of orally administered aspirin and this compound in rats.
Materials:
-
Wistar rats (150-200g)
-
Aspirin
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Anesthetic (e.g., ether or ketamine/xylazine)
-
Formalin solution (10%) for tissue fixation
-
Dissecting microscope
-
Ulcer scoring scale
Procedure:
-
Animal Acclimatization and Fasting: House rats in standard laboratory conditions for at least one week to acclimatize. Prior to the experiment, fast the animals for 24-36 hours with free access to water.[7][8]
-
Grouping and Administration:
-
Induction Period: Observe the animals for a set period, typically 4-6 hours, after administration of the test compounds.[7]
-
Euthanasia and Stomach Excision: Euthanize the animals using an approved method (e.g., cervical dislocation under anesthesia). Surgically remove the stomach.
-
Macroscopic Ulcer Evaluation:
-
Open the stomach along the greater curvature and rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board for examination.
-
Examine the gastric mucosa for ulcers under a dissecting microscope.
-
Measure the length and number of ulcers to calculate the ulcer index. A common scoring system is as follows:
-
0: No ulcer
-
1: Ulcer <1 mm
-
2: Ulcer 1-2 mm
-
3: Ulcer 2-3 mm
-
4: Ulcer >3 mm
-
-
-
Histopathological Examination:
-
Fix a section of the stomach tissue in 10% formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for evidence of mucosal damage, inflammation, and cellular infiltration.[11]
-
Signaling Pathways and Mechanisms of Action
Aspirin-Induced Gastric Mucosal Injury
Aspirin's primary mechanism of gastric damage involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[12][13][14] Prostaglandins, particularly PGE2, play a vital role in maintaining the integrity of the gastric mucosa through several protective actions.[15][16][17][18][19]
The signaling pathway for aspirin-induced gastric injury can be summarized as follows:
References
- 1. Comparison of aspirin and this compound with respect to gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric mucosal damage due to aspirin and this compound assessed by gastric mucosal potential difference changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pioneer study on the anti-ulcer activities of copper nicotinate complex [CuCl (HNA)2] in experimental gastric ulcer induced by aspirin-pylorus [corrected] ligation model (Shay model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible mechanism of the gastroprotective activity elicited by some copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of copper complexes against gastric mucosal ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcmph.com [ijcmph.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin-induced gastric mucosal injury: lessons learned from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of prostaglandins in gastroprotection and gastric adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Copper Aspirinate: A Comparative Analysis of Cyclooxygenase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) selectivity of copper aspirinate, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction
This compound, a coordination complex of copper and aspirin, has demonstrated enhanced anti-inflammatory properties and a potentially improved gastrointestinal safety profile compared to its parent compound, aspirin. A key determinant of the efficacy and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs) is their relative selectivity for the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins. Therefore, preferential inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it may reduce the risk of gastrointestinal adverse effects.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity index. A higher selectivity index indicates a greater preference for inhibiting COX-2.
The following table summarizes the in vitro inhibitory activity of this compound and aspirin against COX-1 and COX-2.
| Compound | COX-1 IC50 (mM) | COX-2 IC50 (mM) | Selectivity Index (COX-1/COX-2) |
| This compound | 1.03 ± 0.15 | 0.32 ± 0.04 | 3.33 ± 0.89 |
| Aspirin | Value not directly provided in the primary source, but the selectivity index is given. | Value not directly provided in the primary source, but the selectivity index is given. | 0.42 ± 0.12 |
Data sourced from a study by Yu et al. (2007).[1][2]
The results indicate that this compound is a more potent inhibitor of COX-2 than COX-1 and exhibits a significantly higher selectivity for COX-2 compared to aspirin.[1][2] The selectivity of this compound for COX-2 is approximately eight times greater than that of aspirin.[1][2]
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the COX-1 and COX-2 selectivity of this compound, based on the available literature.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of this compound and aspirin for both COX-1 and COX-2 enzymes.
Methodology:
-
COX-1 Activity Assessment (Endothelial Cell Model):
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) are used as a source of COX-1. These cells constitutively express COX-1.
-
Culture Conditions: HUVECs are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum, growth factors, and antibiotics until confluent.
-
Inhibitor Treatment: The cultured HUVECs are pre-incubated with varying concentrations of this compound or aspirin for a specified period.
-
Measurement of COX-1 Product: The activity of COX-1 is determined by measuring the production of 6-keto-prostaglandin F1α (6-keto-PGF1α), a stable metabolite of prostacyclin (PGI2), which is a primary product of COX-1 in endothelial cells.
-
Quantification: The concentration of 6-keto-PGF1α in the cell culture supernatant is measured using a specific radioimmunoassay (RIA).
-
-
COX-2 Activity Assessment (Macrophage Model):
-
Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are used as a source of COX-2.
-
Induction of COX-2 Expression: Macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme.
-
Inhibitor Treatment: The LPS-stimulated macrophages are then treated with various concentrations of this compound or aspirin.
-
Measurement of COX-2 Product: The activity of COX-2 is assessed by measuring the production of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin synthesized by COX-2 in macrophages.
-
Quantification: The concentration of PGE2 in the cell culture supernatant is quantified using a specific radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage of inhibition of 6-keto-PGF1α (for COX-1) and PGE2 (for COX-2) production is calculated for each inhibitor concentration.
-
The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the cyclooxygenase pathways and the experimental workflow for determining COX selectivity.
Conclusion
The available experimental data indicates that this compound is a more selective inhibitor of COX-2 compared to aspirin. This preferential inhibition of the inducible inflammatory enzyme over the constitutive homeostatic enzyme suggests a potentially favorable therapeutic profile with a reduced risk of gastrointestinal side effects. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the clinical significance of this enhanced COX-2 selectivity. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of anti-inflammatory drug development.
References
Pharmacokinetic comparison of copper aspirinate and aspirin.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of copper aspirinate and its parent compound, aspirin. The following sections present a summary of key pharmacokinetic parameters, detailed experimental methodologies from human clinical studies, and a visual representation of the typical experimental workflow. This information is intended to support research, development, and informed decision-making regarding these two compounds.
Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for orally administered this compound and aspirin, based on data from independent human clinical trials. It is important to note that the studies were not head-to-head comparisons and involved slightly different oral doses.
| Pharmacokinetic Parameter | Copper (II) Acetylsalicylate (60 mg dose) | Acetylsalicylic Acid (Aspirin) (80 mg dose) |
| Maximum Plasma Concentration (Cmax) | 0.38 mg/L | ~1 µg/mL (equivalent to 1 mg/L) |
| Time to Maximum Plasma Concentration (Tmax) | 0.72 h | < 30 minutes (0.5 h) |
| Plasma Half-life (t1/2) | 8.67 h | 0.4 h |
| Clearance (CL) | 66.30 L/h | Not Reported in this study |
| Volume of Distribution (Vd) | 829 L/kg | Not Reported in this study |
Experimental Protocols
Copper (II) Acetylsalicylate Study
The pharmacokinetic parameters for copper (II) acetylsalicylate (CAS) were determined in a study involving ten healthy human volunteers.[1][2][3]
-
Study Design: Open-label, single-dose study.
-
Subjects: Ten healthy volunteers.
-
Drug Administration: A single oral dose of 60 mg of CAS was administered to each volunteer.[1][2][3]
-
Blood Sampling: Blood samples were collected at the following time points: before administration (0 h) and at 0.25, 0.5, 0.75, 1.0, 1.5, 2.5, 3.0, 3.5, 4.0, 4.5, 5.5, 7.0, 10.0, and 12.0 hours post-administration.[1][2][3]
-
Analytical Method: The plasma samples were analyzed for CAS and its metabolites using a validated high-performance liquid chromatography (HPLC) method.[1][2][3]
Acetylsalicylic Acid (Aspirin) Study
The pharmacokinetic data for acetylsalicylic acid (aspirin) was obtained from a single-center study designed to assess the rate and extent of oral absorption of aspirin tablets.[4]
-
Study Design: Single-center, open-label, single-dose study with repeated dosing on three separate days.[4]
-
Subjects: Ten healthy, young male subjects.[4]
-
Drug Administration: Subjects received a single oral 80 mg dose of aspirin on three separate days, with a 2-week washout period between each dose.[4]
-
Blood Sampling: Blood samples for the pharmacokinetic determination of aspirin and its metabolite, salicylic acid, were obtained at scheduled time points before and up to 24 hours after each dose.[4]
-
Analytical Method: The concentrations of aspirin and salicylic acid in plasma were determined using an unspecified validated analytical method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from subject recruitment to data analysis.
Caption: Workflow for a comparative pharmacokinetic study.
Discussion of Pharmacokinetic Profiles
Aspirin is known for its rapid absorption and conversion to its active metabolite, salicylate. The data from the study on an 80 mg dose confirms this, with a Tmax of less than 30 minutes and a short half-life of 0.4 hours.[4]
In contrast, the study on a 60 mg dose of this compound shows a slightly longer Tmax of 0.72 hours.[1][2][3] The most striking difference is the significantly longer plasma half-life of this compound (8.67 hours) compared to aspirin.[1][2][3] This suggests a much slower elimination of this compound from the body. The clearance and volume of distribution values for this compound also point towards a different disposition profile compared to what is generally known for aspirin.
These pharmacokinetic differences may have implications for the dosing regimens and therapeutic effects of these compounds. The longer half-life of this compound could potentially lead to a more sustained therapeutic effect, but may also require different considerations regarding potential accumulation with chronic dosing.
References
A Comparative Analysis of the Anti-platelet Activity of Copper Aspirinate Versus Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-platelet properties of copper aspirinate and aspirin, drawing upon experimental data to highlight their respective efficacy and mechanisms of action. The information is intended to support research and development efforts in the field of antithrombotic therapies.
Executive Summary
Experimental evidence consistently indicates that this compound is a more potent inhibitor of platelet aggregation than its parent compound, aspirin. This enhanced activity is attributed to its robust inhibition of the cyclooxygenase (COX) pathway, leading to a significant reduction in thromboxane A2 (TXA2) production and a concurrent increase in the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2). While both compounds share a common mechanism of action through COX inhibition, the chelation of aspirin with copper appears to augment its anti-platelet effects.
Quantitative Comparison of Anti-Platelet Activity
The following table summarizes the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the inhibitory effects of this compound and aspirin on platelet function.
| Parameter | This compound | Aspirin | Key Findings |
| In Vitro Platelet Aggregation (Arachidonic Acid-Induced) | IC50: 13.2 - 17 µmol/L[1][2] | Data not directly comparable in cited studies, but consistently less potent than this compound.[1][2][3] | This compound is significantly more potent in inhibiting arachidonic acid-induced platelet aggregation.[1][2] |
| In Vitro Platelet Aggregation (ADP and PAF-Induced) | More effective than aspirin.[3] | Less effective than this compound.[3] | This compound's inhibitory action extends to multiple aggregation pathways.[3] |
| In Vivo Antithrombotic Effect | More potent antithrombotic activity.[1][4] | Less potent antithrombotic activity.[1][4] | In animal models, this compound demonstrates superior prevention of thrombosis.[1][4] |
| Plasma Thromboxane B2 (TXB2) Levels | Significantly reduced.[1][2] | Reduced. | Both compounds inhibit TXA2 synthesis, with this compound showing a marked effect.[1][2] |
| Plasma 6-keto-PGF1α (PGI2 metabolite) Levels | Markedly increased.[1][2] | No significant increase reported in comparative studies. | This compound appears to promote the production of the protective prostacyclin.[1][2] |
Mechanism of Action: A Comparative Overview
Both aspirin and this compound exert their anti-platelet effects primarily through the inhibition of the cyclooxygenase (COX-1) enzyme in platelets. This enzyme is critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
Aspirin irreversibly acetylates a serine residue in the active site of COX-1, thereby blocking its enzymatic activity for the entire lifespan of the platelet. This compound shares this fundamental mechanism but appears to be more effective. It has been suggested that the copper moiety may facilitate the interaction with the enzyme or have additional inhibitory effects.
Furthermore, studies indicate that this compound not only inhibits TXA2 synthesis but also promotes the production of prostacyclin (PGI2), an endothelial-derived prostanoid that inhibits platelet aggregation and induces vasodilation.[1][2][3] This dual action of inhibiting a pro-thrombotic factor while promoting an anti-thrombotic one may explain its enhanced potency.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in platelet activation and the general workflow for assessing anti-platelet activity.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Radioimmunoassay of thromboxane B2 in plasma: methodological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and the in vitro linear relationship between thromboxane A2-mediated platelet aggregation and platelet production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
Safety Operating Guide
Copper aspirinate proper disposal procedures
Proper management and disposal of copper aspirinate are essential for laboratory safety and environmental protection. As a copper-containing compound, this compound is classified as hazardous waste due to its potential toxicity to aquatic life.[1] Adherence to established protocols is crucial for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[1] This includes:
-
Chemical splash goggles or safety glasses with side-shields.[2]
-
Chemical-resistant gloves (e.g., nitrile).[2]
-
A lab coat.[1]
Handling Environment:
-
Perform all handling of solid this compound or concentrated solutions within a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust or mists.[1][2]
-
Store waste in clearly labeled, sealed, and appropriate containers, away from incompatible materials like strong oxidizing agents.[3][4]
Spill Procedures: In the event of a spill, prevent the material from entering drains or waterways.[1]
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.[1]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or chemical sorbent. Collect the resulting waste and place it in a sealed, labeled container for disposal.[1]
Quantitative Safety Data
The following table summarizes key exposure limits for copper compounds, which are relevant when handling this compound waste.
| Parameter | Value | Source |
| CAS Number | 23642-01-5 | [4] |
| NIOSH REL (Recommended Exposure Limit) | TWA 1 mg/m³ (as Cu) | [5] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 100 mg/m³ (as Cu) | [5] |
| OSHA PEL (Permissible Exposure Limit) | TWA 1 mg/m³ (as Cu) | [5] |
TWA: Time-Weighted Average for a standard workday.
Step-by-Step Disposal Procedures
Direct disposal of this compound into the sanitary sewer system is prohibited.[1] The primary and most recommended method of disposal is through a licensed hazardous waste management service. For aqueous waste streams, in-lab chemical treatment can be performed to reduce the hazard before collection.
Method 1: Disposal of Solid this compound Waste
This procedure applies to solid this compound, contaminated labware (e.g., filter paper, gloves), and absorbed spill materials.
-
Segregation: Collect all solid waste containing this compound in a designated, properly labeled hazardous waste container. The container must be durable, leak-proof, and have a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Copper (II) Aspirinate," and the approximate quantity.
-
Storage: Store the sealed container in a designated, secure waste accumulation area, following your institution's guidelines.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Method 2: Treatment and Disposal of Aqueous this compound Waste
Aqueous waste containing this compound must be treated to remove the copper before the liquid can be disposed of. Chemical precipitation is an effective method for this.[6]
Experimental Protocol: Chemical Precipitation
-
Segregation: Collect all aqueous waste containing copper in a designated, sealed, and labeled container. Do not mix with other metal waste streams unless explicitly permitted by your EHS department.[6]
-
Precipitation:
-
Transfer the aqueous solution to a suitable beaker in a chemical fume hood.
-
While stirring, slowly add a solution of sodium phosphate or phosphoric acid to precipitate the copper as insoluble copper(II) phosphate.[6]
-
Continue stirring for a minimum of 15 minutes to ensure the reaction is complete.[6]
-
-
Filtration:
-
Set up a vacuum filtration apparatus.
-
Filter the mixture to separate the solid copper(II) phosphate precipitate from the liquid filtrate.[6]
-
-
Solid Waste Management:
-
Filtrate Management:
-
Check the pH of the remaining filtrate and neutralize it to a range of 5 to 9.[6]
-
Test the filtrate for residual copper content to ensure it meets local sewer discharge limits.
-
Crucially, you must confirm with your EHS department before disposing of the treated filtrate down the drain. [6] If permissible, flush with a large excess of water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of solid and aqueous this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
